H-Tyr-OMe.HCl
Description
The exact mass of the compound L-Tyrosine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFARNRGZWHTJ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883973 | |
| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3417-91-2 | |
| Record name | L-Tyrosine, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3417-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tyrosinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tyrosinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TYROSINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W42M0MI271 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Tyr-OMe.HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl), a pivotal derivative of the amino acid L-tyrosine. This document details its fundamental chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role as a precursor to critical catecholamines.
Core Properties and Characteristics
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized below, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol [1][2][3] |
| CAS Number | 3417-91-2[1][2][3][4] |
| Appearance | White to off-white crystalline powder[2][4] |
| Melting Point | 190-192 °C (decomposes)[2][3] |
| Solubility | Soluble in DMSO (100 mg/mL)[1]. Crystallization from ethanol, propan-2-ol, or methanol (B129727) suggests solubility in these solvents.[5][6] |
| Optical Rotation | [α]D²⁰ = +12.0 to +13.0° (c=2, MeOH); [α]D²⁰ = +73 ± 2º (C=3 in Pyridine)[4]; [α]D²⁵ = +74.0° (c=3 in pyridine)[3] |
| Purity (typical) | ≥98%, ≥99.5% (HPLC)[4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Key spectral data are summarized in Table 2.
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | In DMSO-d₆, characteristic peaks are observed at approximately δ 9.51 (s, 1H, OH), 8.65 (s, 3H, NH₃⁺), 7.00 (d, J = 8.4 Hz, 2H, aromatic), 6.72 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (dd, J = 7.4, 5.5 Hz, 1H, α-CH), 3.65 (s, 3H, OCH₃), 3.07 (dd, J = 14.1, 5.7 Hz, 1H, β-CH₂), and 2.99 (dd, J = 14.1, 7.2 Hz, 1H, β-CH₂).[7] In D₂O, aromatic protons appear as doublets at δ = 6.86 and δ = 7.16 ppm, the aliphatic CH proton as a triplet at δ = 4.27 ppm, and the CH₂ protons as a doublet at δ = 3.2 ppm.[8] |
| ¹³C NMR | For the parent L-tyrosine hydrochloride, the carboxyl carbon gives a signal at 172.6 ppm. The aliphatic carbons carrying the NH₃⁺ group and the aromatic ring appear at 55.4 ppm and 35.9 ppm, respectively. Aromatic carbons resonate between 110 and 140 ppm, with the para-substituted carbon at 156.4 ppm.[8] |
| FTIR (KBr) | A broad envelope between 2000 and 3500 cm⁻¹ is attributed to overlapping O-H and N-H stretching vibrations, with broadening due to hydrogen bonding.[9] The C=O stretch of the ester group is observed around 1735 cm⁻¹.[9] Bending modes for NH₃⁺ are seen near 1598 and 1475 cm⁻¹.[9] The phenolic C-O stretch gives an intense band around 1235 cm⁻¹.[9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to ensure a comprehensive understanding for laboratory application.
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of L-tyrosine. Two effective protocols are detailed below.
Protocol 1: Thionyl Chloride in Methanol
This is a widely used and high-yielding method for the esterification of amino acids.
-
Materials: L-Tyrosine, Methanol (anhydrous), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend L-Tyrosine (e.g., 10 mmol, 1.81 g) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[10]
-
Cool the suspension in an ice bath to -10 °C.[10]
-
Slowly add thionyl chloride (e.g., 15 mmol, 1.78 g) dropwise to the stirred suspension, maintaining the temperature below room temperature.[10]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Dry the resulting white solid to obtain L-Tyrosine methyl ester hydrochloride.[10] This protocol has reported yields of 95.5% to 97.2% and HPLC purity of 98.6% to 99.3%.[10]
-
Protocol 2: Trimethylchlorosilane/Methanol System
This method offers a milder, room-temperature alternative for the synthesis.
-
Materials: L-Tyrosine, Methanol, Trimethylchlorosilane (TMSCl).
-
Procedure:
-
Place L-Tyrosine (0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) and stir with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture on a rotary evaporator to yield the product. This method is noted for its mild conditions and high yields.
-
Purification
Purification of the crude this compound is typically achieved through recrystallization to obtain a high-purity product.
-
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include ethanol, propan-2-ol, or methanol.[5][6] For aromatic amino acid methyl ester hydrochlorides, adding ether to a concentrated solution can induce crystallization.[11]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath can enhance crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
To ensure the identity and purity of the synthesized this compound, various analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of this compound.
-
Typical Conditions:
-
Column: A reverse-phase column such as C18 is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid is often effective.[12] For example, a mobile phase of 35:65 (v/v) acetonitrile-distilled water containing 0.1% triethylamine (B128534) adjusted to pH 4.0 with TFA has been reported for a related compound.[12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of 250 nm is suitable for aromatic compounds like this compound.[12]
-
-
-
Thin Layer Chromatography (TLC):
-
Objective: To monitor the progress of the synthesis reaction.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[13]
-
Biological Significance and Applications
This compound serves as a more soluble and bioavailable form of L-tyrosine, a non-essential amino acid that is a precursor for the synthesis of crucial catecholamine neurotransmitters.
Role in Catecholamine Biosynthesis
L-tyrosine is the starting material for the biosynthesis of dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). This pathway is fundamental for various physiological and cognitive functions.
The conversion of L-tyrosine to these vital neurotransmitters is a key area of research in neuroscience.[4]
Applications in Research and Drug Development
This compound and its parent compound, L-tyrosine, are extensively studied for their potential therapeutic and performance-enhancing effects.
-
Neuroscience Research: As a direct precursor to dopamine and norepinephrine, L-tyrosine and its derivatives are investigated for their roles in mood, cognitive function, and stress response.[4] Studies have explored the potential of L-tyrosine supplementation to mitigate cognitive decline under stressful conditions.
-
Pharmaceutical Development: this compound can be used as a starting material or building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions.[4]
-
Nutritional Supplements: Due to its role in neurotransmitter production, L-tyrosine is a component of dietary supplements aimed at improving mental performance and resilience to stress.[4]
Experimental and Logical Workflows
To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate a typical synthesis and purification workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. L-酪氨酸甲酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
H-Tyr-OMe.HCl: An In-Depth Technical Guide on its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr-OMe.HCl, the hydrochloride salt of L-Tyrosine methyl ester, is a derivative of the amino acid L-tyrosine. As a structural analog of a key precursor in several pivotal biological pathways, this compound has garnered interest within the scientific community for its potential to modulate cellular processes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its role as a substrate for tyrosinase in the melanogenesis pathway. This document synthesizes available quantitative data, details experimental protocols, and visualizes the associated biochemical pathways to serve as a valuable resource for researchers in the fields of dermatology, pharmacology, and drug development.
Core Mechanism of Action: Interaction with Tyrosinase
The primary in vitro mechanism of action of this compound revolves around its interaction with tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Contrary to what might be expected from a structural analog, this compound does not act as a typical inhibitor but rather as a substrate for mushroom tyrosinase.
A detailed kinetic study has characterized the interaction between L-tyrosine methyl ester and mushroom tyrosinase, revealing its role in the catalytic cycle of the enzyme. The study demonstrates that L-tyrosine methyl ester is oxidized by tyrosinase, indicating that it participates in the melanogenesis pathway. This finding is crucial for understanding its biological effects, as it suggests that this compound can be converted into downstream metabolites within this pathway.
Signaling Pathway: Melanogenesis
The melanogenesis pathway is a complex series of enzymatic and chemical reactions that lead to the production of melanin pigments. Tyrosinase catalyzes the initial two steps of this pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). As a substrate, this compound is processed by tyrosinase, feeding into this cascade.
Quantitative Data
While the primary role of this compound in the context of tyrosinase is that of a substrate, understanding its kinetic parameters is essential for quantitative analysis. The following table summarizes the kinetic constants for the oxidation of L-tyrosine methyl ester by mushroom tyrosinase.
| Substrate | Enzyme | Km (mM) | Vmax (relative units) |
| L-Tyrosine methyl ester | Mushroom Tyrosinase | 0.45 | 1.00 |
| L-Tyrosine | Mushroom Tyrosinase | 0.28 | 1.25 |
Table 1: Kinetic Parameters of Mushroom Tyrosinase with L-Tyrosine Methyl Ester and L-Tyrosine. Data adapted from kinetic studies.
Experimental Protocols
Mushroom Tyrosinase Activity Assay
This protocol details the method used to determine the kinetic parameters of this compound with mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
This compound (L-Tyrosine methyl ester hydrochloride)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Substrate Preparation: Prepare a range of concentrations of this compound and L-DOPA in phosphate buffer.
-
Assay:
-
In a cuvette, mix the phosphate buffer and the desired concentration of the substrate (this compound for monophenolase activity or L-DOPA for diphenolase activity).
-
Initiate the reaction by adding the tyrosinase solution.
-
Immediately monitor the change in absorbance at 475 nm (for dopachrome (B613829) formation) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Other In Vitro Effects
While the interaction with tyrosinase is the most well-characterized mechanism, other in vitro effects of tyrosine derivatives are of interest to researchers.
Cellular Transport
Studies on B16/F10 melanoma cells have indicated that L-tyrosine esters, including the methyl ester, can stimulate the transport of L-tyrosine into the cells. This suggests that this compound may influence the intracellular availability of the primary substrate for melanogenesis.
Cytotoxicity
Preliminary studies on the cytotoxic effects of L-tyrosine methyl ester have been conducted on various cell lines. One study reported no significant toxic effects of L-tyrosine methyl ester on non-cancerous human embryonic kidney cells (HEK293T) and liver cancer cell lines (PLC/PRF/5 and HEP3B) at the concentrations tested. However, specific cytotoxicity data on melanocytes or melanoma cell lines like B16F10, which are crucial for dermatological research, are not yet extensively available.
Conclusion
The in vitro mechanism of action of this compound is primarily defined by its role as a substrate for tyrosinase, feeding into the melanogenesis pathway. The kinetic parameters of this interaction have been characterized, providing a quantitative basis for its biochemical activity. While it also appears to influence cellular transport of L-tyrosine and exhibits low cytotoxicity in certain cell lines, further research is required to fully elucidate its broader cellular effects, including its antioxidant potential and impact on various signaling cascades. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for continued investigation into the multifaceted in vitro activities of this tyrosine derivative.
Biological role of tyrosine derivatives in neuroscience
An in-depth technical guide on the biological role of tyrosine derivatives in neuroscience for researchers, scientists, and drug development professionals.
Abstract
L-tyrosine, a non-essential amino acid, serves as the foundational precursor for a cascade of molecules that are indispensable for neuronal function and overall physiological homeostasis. Its derivatives, including the catecholamines (dopamine, norepinephrine (B1679862), and epinephrine) and thyroid hormones, are pivotal in regulating a vast array of processes within the central nervous system (CNS). These molecules govern everything from motor control and executive function to mood and metabolic rate. This technical guide provides an in-depth exploration of the biosynthesis, signaling pathways, and physiological roles of key tyrosine derivatives in neuroscience. It includes quantitative data on receptor affinities, detailed experimental methodologies for their study, and visual representations of their core signaling pathways to support advanced research and therapeutic development.
The Central Biosynthetic Pathway from L-Tyrosine
The journey from L-tyrosine to the principal catecholamines is a well-defined enzymatic pathway occurring within specific neuronal populations. The process begins with the uptake of L-tyrosine from the bloodstream into the brain.
-
Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) . This enzyme requires oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.
-
L-DOPA to Dopamine (B1211576): L-DOPA is rapidly decarboxylated by Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, to form dopamine. This enzyme is relatively non-specific and also metabolizes other aromatic L-amino acids.
-
Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by Dopamine β-hydroxylase (DBH) to yield norepinephrine (noradrenaline).
-
Norepinephrine to Epinephrine (B1671497): In a smaller subset of neurons and adrenal medullary cells, norepinephrine is methylated by Phenylethanolamine N-methyltransferase (PNMT) to form epinephrine (adrenaline), with S-adenosyl-L-methionine (SAM) serving as the methyl donor.
An In-depth Technical Guide to H-Tyr-OMe.HCl (L-Tyrosine Methyl Ester Hydrochloride)
CAS Number: 3417-91-2
This technical guide provides a comprehensive overview of H-Tyr-OMe.HCl, also known as L-Tyrosine methyl ester hydrochloride, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, key applications, and relevant experimental protocols.
Chemical Identity and Properties
This compound is the hydrochloride salt of the methyl ester of the amino acid L-tyrosine.[1][2] The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility in certain solvents compared to its parent amino acid, L-tyrosine.[2]
Synonyms:
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 3417-91-2 |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol [3][4] |
| Appearance | White to off-white crystalline powder or solid[1][4] |
| Purity | Typically ≥98%, with some suppliers offering ≥99.5% (HPLC)[1][5] |
| Melting Point | 192 °C (decomposes)[6] |
| Optical Rotation | [α]²⁰/D = +73 ± 2º (c=3 in Pyridine); [α]²⁵/D +74.0°, c = 3 in pyridine[1][6] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance)[4]. The hydrochloride form is generally more water-soluble than the free base.[2] |
| Storage Conditions | 0-8 °C, sealed from moisture.[1][4][6] Stock solutions should be stored at -20°C or -80°C.[4] |
Core Applications
This compound is a versatile compound with significant applications in several areas of scientific research and development.
Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis.[3][6] The methyl ester group serves as a protecting group for the carboxylic acid functionality of tyrosine. This protection prevents unwanted side reactions and allows for the controlled formation of peptide bonds at the amino group.[3] It is used in both solution-phase and solid-phase peptide synthesis methodologies.[6]
Neuroscience Research
As a derivative of L-tyrosine, this compound is a valuable tool in neuroscience. L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[3] Administration of L-tyrosine has been shown to influence the synthesis of these neurotransmitters and can affect cognitive functions, particularly under stressful conditions.[7][8] this compound can be used in studies investigating the synthesis, regulation, and function of these crucial neurotransmitters.[1][3]
Drug Development and Organic Synthesis
This compound serves as a versatile starting material and intermediate in the synthesis of more complex molecules, including unnatural amino acids and various pharmaceutical agents.[1][3] Its reactive amino, carboxyl, and phenolic hydroxyl groups provide multiple sites for chemical modification, making it a valuable scaffold for developing novel therapeutic compounds.[3] It is also used in the synthesis of cyclic compounds like diketopiperazines.[3]
Experimental Protocols
Synthesis of this compound from L-Tyrosine
A common method for the preparation of this compound is the esterification of L-tyrosine using thionyl chloride in methanol (B129727).
Materials:
-
L-Tyrosine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
50mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Add L-tyrosine (e.g., 1.81g, 10 mmol) and methanol (20 mL) to the three-neck flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to -10 °C.
-
Slowly add thionyl chloride (e.g., 1.78g, 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol by rotary evaporation.
-
The resulting white solid is L-tyrosine methyl ester hydrochloride. Dry the product under vacuum.
This protocol is adapted from a method described in a patent.[9]
Amidation of this compound
This protocol describes a subsequent reaction where this compound is used as a starting material for an amidation reaction.
Materials:
-
This compound (e.g., 2.32g, 10 mmol)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (25 mL)
-
Trifluoroacetic anhydride (B1165640)
-
50mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Add this compound and the chosen solvent (dichloromethane or THF) to the three-neck flask.
-
Place the flask in an ice-water bath to cool the mixture to 0-5 °C.
-
Add pyridine to the reaction mixture.
-
Slowly add trifluoroacetic anhydride dropwise, maintaining the temperature below room temperature.
-
After the addition, heat the reaction to reflux to proceed with the amidation.
-
Monitor the reaction by TLC until completion.
This protocol is adapted from a method described in a patent.[9]
Visualizations
Workflow for the Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound from L-Tyrosine.
Caption: Workflow for the synthesis of this compound.
Role as a Neurotransmitter Precursor
This diagram illustrates the logical relationship of this compound as a derivative of L-Tyrosine and its role as a precursor in the synthesis of key catecholamine neurotransmitters.
Caption: this compound as a precursor to catecholamines.
References
- 1. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-tyrosine administration increases acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Tyr-OMe.HCl: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl), a key derivative of the amino acid L-tyrosine. This compound serves as a crucial building block in peptide synthesis and is utilized in various areas of biochemical and pharmaceutical research. Understanding its fundamental properties is essential for its effective application in drug design, development, and formulation.
Core Physicochemical Data
The following tables summarize the key quantitative data for this compound, providing a consolidated reference for its physical and chemical characteristics.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | L-Tyrosine methyl ester hydrochloride | [1][2] |
| Synonyms | This compound, Methyl L-tyrosinate hydrochloride | [1][2] |
| CAS Number | 3417-91-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [2][3] |
| Molecular Weight | 231.68 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | Approximately 190 °C | [4] |
| Optical Rotation | [α]²⁰_D = +73 ± 2º (c=3 in Pyridine) | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (431.63 mM) | [3] |
| Water | Soluble (very faint turbidity noted in one source) | [5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for small organic molecules.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary tube method with a digital melting point apparatus.[6][7]
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Spatula
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[6]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[7]
Solubility Determination (Shake-Flask Method)
The thermodynamic solubility of this compound is determined using the equilibrium shake-flask method.[8][9]
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a vial to create a saturated solution.[8]
-
The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to permit the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining suspended particles.
-
The concentration of this compound in the clear supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
For quantitative NMR (qNMR), a known amount of an internal standard is added.[10]
Data Acquisition:
-
The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters include an appropriate number of scans for a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis, and a 90° pulse angle.[10]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[11]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[11]
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
3. Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 10-100 µg/mL.[12]
-
The solution is filtered if any particulate matter is present.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated with a known reference standard to ensure high mass accuracy.[13]
Visualized Workflows
The following diagrams illustrate typical workflows involving this compound.
Caption: Workflow for the characterization of this compound.
Caption: General synthesis workflow for this compound.
References
- 1. byjus.com [byjus.com]
- 2. uab.edu [uab.edu]
- 3. prepchem.com [prepchem.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. testinglab.com [testinglab.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. pennwest.edu [pennwest.edu]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. rsc.org [rsc.org]
An In-Depth Technical Guide to the Discovery and History of Tyrosine Methyl Esters
Executive Summary: This whitepaper provides a comprehensive technical overview of tyrosine methyl esters, compounds of significant interest to researchers, scientists, and drug development professionals. It traces the historical origins of these molecules, from their initial synthesis in the context of Emil Fischer's pioneering work on proteins to their modern applications in peptide synthesis and as prodrugs for enhancing tyrosine bioavailability. This guide details the key synthesis methodologies, presents a consolidated summary of their physicochemical properties, and elucidates their primary biological role as a precursor in the vital catecholamine signaling pathway. Detailed experimental protocols and diagrams of chemical and biological pathways are provided to serve as a practical resource for laboratory and clinical research.
Introduction
L-tyrosine, a non-essential amino acid, is a fundamental building block of proteins and a critical precursor to a class of neurotransmitters and hormones known as catecholamines. These include dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are integral to numerous physiological processes, including mood regulation, motor control, and the "fight-or-flight" response. The inherent polarity of tyrosine, however, can limit its solubility and bioavailability in certain experimental and therapeutic contexts. The esterification of its carboxylic acid group, particularly to form L-tyrosine methyl ester, represents a key chemical modification that alters these properties, enhancing its utility in diverse scientific applications. This guide explores the discovery, synthesis, properties, and applications of tyrosine methyl esters, with a focus on the L-isomeric form and its hydrochloride salt.
Discovery and Historical Context
The story of tyrosine methyl ester is intrinsically linked to the foundational work of Nobel laureate Emil Fischer at the turn of the 20th century. While investigating the structure of proteins, Fischer sought to isolate and characterize their constituent amino acids. A major challenge was the poor solubility and high melting points of free amino acids, which made their separation and purification difficult.
Physicochemical and Structural Properties
L-tyrosine methyl ester and its hydrochloride salt are typically supplied as white to off-white crystalline powders.[6][7] The esterification of the carboxyl group and the formation of the hydrochloride salt significantly impact the compound's physical and chemical characteristics, particularly its solubility and stability. The hydrochloride salt, for instance, exhibits improved stability and solubility in certain solvents. L-tyrosine methyl ester is noted for its remarkable stability, even after prolonged storage at room temperature.[8]
Quantitative data for L-tyrosine methyl ester and its hydrochloride salt have been compiled from various sources and are presented below for easy comparison.
Table 1: Quantitative Data for L-Tyrosine Methyl Ester and its Hydrochloride Salt
| Property | L-Tyrosine Methyl Ester | L-Tyrosine Methyl Ester Hydrochloride | References |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃·HCl | [9],[6] |
| Molecular Weight | 195.22 g/mol | 231.7 g/mol | [10],[7] |
| CAS Number | 1080-06-4 | 3417-91-2 | [9],[6] |
| Melting Point | 134-136 °C | Not specified | [7] |
| Optical Rotation [α]D²⁰ | +26° (c=2.4 in Methanol) | +73° (c=3 in Pyridine) | [6],[7] |
| Crystal System | Orthorhombic | Not specified | [8] |
| Space Group | P2₁2₁2₁ | Not specified | [8] |
| Unit Cell Parameters | a=5.7634 Å, b=12.111 Å, c=14.3713 Å | Not specified | [8] |
Synthesis and Characterization
The synthesis of tyrosine methyl esters can be achieved through several established methods in organic chemistry. The two most common approaches are the classic Fischer-Speier esterification and the use of thionyl chloride.
Synthesis Methodologies
Fischer-Speier Esterification: This equilibrium-controlled reaction involves heating the amino acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2][4] The excess alcohol serves to shift the equilibrium towards the ester product, and the acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Figure 1: Fischer-Speier Esterification Workflow. A simplified representation of the acid-catalyzed esterification of L-Tyrosine.
Thionyl Chloride Method: A more reactive and often higher-yielding approach involves the use of thionyl chloride (SOCl₂).[11] Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification. This method is particularly effective for producing the hydrochloride salt of the amino acid ester directly.
Experimental Protocols
Protocol 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride using Thionyl Chloride [11]
-
Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and a thermometer, add L-tyrosine (1.81 g, 10 mmol) and methanol (20 mL).
-
Reaction: Cool the flask in an ice bath to -10 °C. Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise, ensuring the reaction temperature remains below room temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux to drive the esterification reaction.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the methanol by concentration under reduced pressure.
-
Isolation: The resulting white solid is dried to yield L-tyrosine methyl ester hydrochloride. Expected yield: ~95.5%.[11]
Protocol 2: General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis using Trimethylchlorosilane (TMSCl) [12][13]
-
Setup: Place the amino acid (0.1 mol) in a round-bottom flask.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring.
-
Solvent Addition: Add methanol (100 mL) to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature.
-
Monitoring: Monitor the reaction completion using TLC.
-
Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride product.
Biological Significance and Applications
The primary biological significance of L-tyrosine methyl ester lies in its role as a more bioavailable precursor to L-tyrosine. Once administered, it is readily hydrolyzed by esterases in the body to release the parent amino acid, which can then participate in its natural metabolic pathways.
Role in Neurotransmitter Synthesis
L-tyrosine is the starting material for the biosynthesis of catecholamines. This metabolic pathway is crucial for the proper functioning of the central and peripheral nervous systems. L-tyrosine methyl ester serves as a prodrug to increase systemic and brain levels of tyrosine, thereby supporting the synthesis of these vital neurotransmitters.[14]
The pathway begins with the rate-limiting conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), catalyzed by the enzyme tyrosine hydroxylase.[15][16][17] L-DOPA is then decarboxylated to form dopamine.[16][17] In specific neurons, dopamine can be further converted to norepinephrine and subsequently to epinephrine.[15]
Figure 2: Catecholamine Biosynthesis Pathway. L-Tyrosine methyl ester acts as a prodrug, increasing L-Tyrosine levels for neurotransmitter synthesis.
Application in Peptide Synthesis
In the field of peptide chemistry, tyrosine methyl ester is a valuable building block. The methyl ester group serves as a protecting group for the carboxylic acid functionality of tyrosine.[12] This protection prevents the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds, allowing for the controlled, stepwise assembly of peptide chains.
Use as a Prodrug
The conversion of L-tyrosine to its methyl ester is a classic prodrug strategy. Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in vivo.[18] By masking the polar carboxyl group, L-tyrosine methyl ester exhibits increased lipophilicity, which can enhance its absorption and ability to cross biological membranes, including the blood-brain barrier. Studies have shown that the administration of L-tyrosine methyl ester leads to a significant increase in brain tyrosine levels, making it an effective way to boost the synthesis of dopamine and other catecholamines.[14]
Conclusion and Future Outlook
From its origins in the foundational protein chemistry of Emil Fischer to its current use in neuroscience and drug development, tyrosine methyl ester has proven to be a compound of enduring importance. Its synthesis is a classic example of chemical modification to enhance the utility of a fundamental biological molecule. As a research tool, it continues to be indispensable in peptide synthesis and in studies of catecholamine-dependent neurological functions.
The future of tyrosine methyl ester and other amino acid esters likely lies in the development of more sophisticated prodrugs and targeted delivery systems. By further modifying the ester group or conjugating it to other molecules, it may be possible to achieve even greater control over the pharmacokinetics and tissue distribution of L-tyrosine, opening new avenues for the treatment of neurological and psychiatric disorders characterized by catecholamine imbalances. The principles established over a century ago by pioneers like Fischer continue to provide the foundation for these modern innovations.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Emil Fischer | Science History Institute [sciencehistory.org]
- 6. chemimpex.com [chemimpex.com]
- 7. L-酪氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine Methyl Ester | C10H13NO3 | CID 70652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-tyrosine-methyl-ester | C10H14NO3+ | CID 6930701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
H-Tyr-OMe.HCl: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl). The information presented herein is critical for ensuring the integrity and reliability of this compound in research and pharmaceutical development.
Core Concepts in Stability
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions. For this compound, a derivative of the amino acid tyrosine, understanding its stability profile is paramount for accurate experimental results and the development of safe and effective therapeutics. Key factors influencing stability include temperature, humidity, light, and pH.
Recommended Storage Conditions
Proper storage is the first line of defense in preserving the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions, based on information from various suppliers.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 4°C | Long-term | Sealed container, away from moisture.[1] |
| 0-8°C | Long-term | --- | |
| 2-8°C | Long-term | --- | |
| In Solvent | -20°C | 1 month | Sealed container, away from moisture.[1] |
| -80°C | 6 months | Sealed container, away from moisture.[1] |
Note: It is crucial to prevent repeated freeze-thaw cycles for solutions to avoid degradation. Aliquoting the solution into single-use vials is highly recommended.
Forced Degradation Studies: Unveiling the Degradation Profile
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways. This information is essential for developing stability-indicating analytical methods.
Experimental Protocol for Forced Degradation of this compound
The following is a generalized protocol for conducting a forced degradation study on this compound.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.
Illustrative Degradation Data
The following table presents hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected outcomes.
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, RT, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 8.5% | 1 |
| Thermal (60°C, 48h) | 5.1% | 1 |
| Photolytic | 2.3% | 1 |
Note: This data is for illustrative purposes only and may not represent the actual degradation profile of this compound.
Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.
Experimental Protocol for a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Illustrative):
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for the following parameters:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Detection Limit (LOD)
-
Quantitation Limit (LOQ)
-
Robustness
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a comprehensive stability study of this compound.
Potential Degradation Pathway
While specific degradation pathways for this compound require experimental confirmation, a potential primary degradation route is the hydrolysis of the methyl ester to form L-Tyrosine. This reaction can be catalyzed by both acid and base.
Conclusion
Ensuring the stability of this compound is a multifaceted process that begins with appropriate storage and is rigorously assessed through forced degradation studies and the development of validated stability-indicating analytical methods. For researchers, scientists, and drug development professionals, adherence to these principles is fundamental to generating reliable data and developing high-quality pharmaceutical products. This guide provides a foundational framework for these critical activities.
References
Understanding the hydrochloride salt of tyrosine methyl ester
An In-depth Technical Guide to L-Tyrosine Methyl Ester Hydrochloride
Introduction
L-Tyrosine methyl ester hydrochloride is a derivative of the natural amino acid L-tyrosine, widely utilized in biochemical research, pharmaceutical development, and organic synthesis.[1] Its primary function is as a protected form of L-tyrosine, particularly in the intricate process of peptide synthesis, where the methyl ester group safeguards the carboxylic acid functionality.[2] This modification allows for the specific and controlled formation of peptide bonds at the amino terminus.[2]
This guide provides a comprehensive overview of L-tyrosine methyl ester hydrochloride, detailing its physicochemical properties, synthesis protocols, and key applications. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile compound.
Physicochemical Properties
L-Tyrosine methyl ester hydrochloride is a white to off-white crystalline solid at room temperature.[1][3] It is known to be hygroscopic and should be stored in a dry environment, typically at temperatures between 2-8°C, to prevent moisture absorption.[3] The hydrochloride salt form enhances the compound's stability and crystallinity compared to its free base.[3]
The following table summarizes the key quantitative properties of L-Tyrosine methyl ester hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [3][4] |
| Molecular Weight | 231.68 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Melting Point | ~190°C | [4] |
| Purity (HPLC) | ≥ 98.6% | [5] |
| Optical Rotation [α]D²⁰ | +73 ± 2º (c=3 in Pyridine) | [1] |
| Solubility | Soluble in water and polar organic solvents like methanol (B129727).[3][6] |
Experimental Protocols
Synthesis of L-Tyrosine Methyl Ester Hydrochloride via Fischer Esterification
The most common method for synthesizing L-Tyrosine methyl ester hydrochloride is the Fischer esterification of L-tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[3][7]
Materials:
-
L-Tyrosine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[8]
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure using Thionyl Chloride:
-
Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and thermometer, suspend L-tyrosine (e.g., 1.81 g, 10 mmol) in anhydrous methanol (20 mL).[5]
-
Acid Addition: Cool the suspension in an ice bath to -10°C.[5] Slowly add thionyl chloride (e.g., 1.78 g, 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.[5]
-
Esterification: After the addition is complete, remove the ice bath and heat the mixture to reflux (60-70°C).[5][7] Continue stirring at reflux for 6-8 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and solvent under reduced pressure using a rotary evaporator.[5][7] This will yield the crude L-tyrosine methyl ester hydrochloride as a solid.[7]
-
Purification: To remove excess dimethyl sulfite, titrate the crude product with cold diethyl ether at 0°C.[7] The resulting solid product is collected by filtration and dried under a vacuum.[7] For further purification, the product can be recrystallized from hot methanol by the slow addition of ether, followed by cooling.[7]
-
Final Product: The purified white solid is L-tyrosine methyl ester hydrochloride, with reported yields often exceeding 95%.[5]
Use in Peptide Coupling (Illustrative Example)
L-Tyrosine methyl ester hydrochloride serves as a crucial starting material in peptide synthesis. The methyl ester protects the C-terminus, while the amine group is available for coupling with the activated carboxyl group of an N-protected amino acid.
Materials:
-
L-Tyrosine methyl ester hydrochloride
-
N-protected amino acid (e.g., Boc-L-Leucine)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Base (e.g., Triethylamine (B128534) - TEA)
-
Solvent (e.g., Dimethylformamide - DMF, Acetonitrile)
General Procedure:
-
Neutralization: Dissolve L-Tyrosine methyl ester hydrochloride and the N-protected amino acid in a suitable solvent mixture like DMF and acetonitrile.[9]
-
Activation & Coupling: Cool the solution in an ice bath. Add triethylamine to neutralize the hydrochloride salt, followed by the addition of the coupling agent (DCC).[9]
-
Reaction: Stir the mixture at 0-5°C for an hour, then allow it to warm to room temperature and stir overnight.[10]
-
Workup: After the reaction, the solvent is removed, and the residue is partitioned between an organic solvent (like ethyl acetate) and an aqueous solution (like sodium bicarbonate) to isolate the dipeptide product.[10]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 6. D,L-m-Tyrosine Methyl Ester Hydrochloride | 34260-70-3 [m.chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for H-Tyr-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) in peptide synthesis. It covers both solid-phase and solution-phase methodologies, offering a comprehensive guide for the synthesis of peptides with a C-terminal tyrosine.
Introduction
L-Tyrosine methyl ester hydrochloride (this compound) is a derivative of the amino acid L-tyrosine where the carboxylic acid group is protected as a methyl ester.[1][2] This protection strategy is crucial in peptide synthesis to enable the selective formation of peptide bonds at the N-terminus.[1][2] this compound is a versatile building block, particularly in solution-phase peptide synthesis and in the preparation of peptide fragments for convergent synthesis strategies.[3][4] Its application in solid-phase peptide synthesis (SPPS) is also feasible, especially for creating peptides with a C-terminal ester, which can be useful for subsequent fragment condensation or for mimicking post-translational modifications.[5]
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical to ensure its integrity and reactivity in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [6] |
| Molecular Weight | 231.68 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in DMSO. For aqueous solutions, it is recommended to first dissolve in a minimal amount of organic solvent like DMSO and then dilute with buffer. | [7] |
| Storage | Store at -20°C for short-term and -80°C for long-term (up to 6 months). Keep in a sealed container, away from moisture. | [7] |
Experimental Protocols
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis (LPPS) using this compound is a classical approach for constructing di- or tripeptides, or for fragment condensation. The following is a general protocol for the coupling of an N-protected amino acid to this compound.
Protocol 1: Dipeptide Synthesis using EDC/HOBt Coupling
This protocol describes the synthesis of a dipeptide, for example, Boc-Xaa-Tyr-OMe, where "Xaa" is any Boc-protected amino acid.
Materials:
-
This compound
-
Boc-Xaa-OH (e.g., Boc-Ala-OH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Neutralization: Add DIPEA (1.1 eq.) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Addition of Reagents: To this solution, add Boc-Xaa-OH (1.0 eq.), HOBt (1.2 eq.), and EDC.HCl (1.2 eq.).
-
Coupling Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-Xaa-Tyr-OMe.
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Yield | 60-90% | Highly dependent on the specific amino acid and reaction conditions. |
| Purity | >95% | After chromatographic purification. |
| Reaction Time | 12-24 hours | Can be optimized by monitoring with TLC. |
Solid-Phase Peptide Synthesis (SPPS) - C-Terminal Esterification
While less common than using pre-loaded resins, this compound can be utilized in SPPS to generate a peptide with a C-terminal methyl ester. This is typically achieved by first synthesizing the peptide on a resin that allows for cleavage under conditions that leave the methyl ester intact, such as a 2-chlorotrityl chloride resin.
Protocol 2: Manual SPPS using Fmoc Chemistry
This protocol outlines the synthesis of a tripeptide, H-Ala-Gly-Tyr-OMe, on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
This compound
-
DIPEA
-
Anhydrous DCM
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling reagent: HBTU/HATU
-
Activation base: DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Capping solution: Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: e.g., Acetic acid/Trifluoroethanol/DCM (1:2:7)
-
Diethyl ether, cold
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.
-
First Amino Acid Loading (this compound):
-
In a separate vessel, dissolve this compound (2.0 eq. relative to resin capacity) in anhydrous DCM.
-
Add DIPEA (2.2 eq.) and stir for 10 minutes.
-
Add this solution to the swollen resin and shake for 2-4 hours.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for another 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (5x).
-
(Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step. If negative, proceed to the next step.
-
-
Repeat Synthesis Cycle for Fmoc-Ala-OH: Repeat steps 3 and 4 using Fmoc-Ala-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Cleavage from Resin:
-
Wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail (Acetic acid/Trifluoroethanol/DCM) to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Resin Loading | 0.3-0.8 mmol/g | Varies with resin type and reaction conditions. |
| Coupling Efficiency | >99% | Per step, as monitored by Kaiser test. |
| Overall Yield | 30-60% | Dependent on peptide length and sequence. |
| Crude Purity | 70-90% | Before HPLC purification. |
Saponification of the C-Terminal Methyl Ester
If the final product requires a free C-terminal carboxylic acid, the methyl ester of the protected or unprotected peptide can be saponified.
Protocol 3: Saponification of a Peptide Methyl Ester
Materials:
-
Peptide-Tyr-OMe
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/water or Methanol/water)
-
1 M HCl solution for neutralization
-
Ethyl acetate for extraction
Procedure:
-
Dissolution: Dissolve the peptide methyl ester in a suitable solvent mixture (e.g., THF:water 1:1).
-
Hydrolysis: Cool the solution to 0°C and add a solution of LiOH (1.5 eq.) in water dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
Neutralization and Extraction:
-
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to pH ~7.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the peptide with a free C-terminal carboxylic acid.
Caution: Saponification can sometimes lead to racemization, especially with N-methylated amino acids.[8] The reaction conditions should be carefully optimized.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide using this compound as the starting amino acid.
Caption: Workflow for SPPS of a peptide with C-terminal Tyr-OMe.
Logical Relationships in Peptide Synthesis Strategy
The choice of synthetic strategy depends on the desired final product and the properties of the peptide sequence. The following diagram illustrates the decision-making process.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Revolutionizing PTM Research: H-Tyr-OMe.HCl and Tyrosine Analogs as Probes for Post-Translational Modifications
For Immediate Release
In the intricate world of cellular signaling and regulation, post-translational modifications (PTMs) of proteins are the master switches that dictate function, localization, and interaction. Among these, the modification of tyrosine residues—primarily through phosphorylation—plays a pivotal role in a vast array of biological processes, from cell growth and differentiation to oncogenesis. To dissect these complex mechanisms, researchers require sophisticated tools that can probe and manipulate these modifications with precision. This document provides detailed application notes and protocols for utilizing L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) and other tyrosine analogs in the study of PTMs, catering to researchers, scientists, and drug development professionals.
This compound, a simple and commercially available derivative of L-tyrosine, serves as a foundational tool in PTM research. Its primary application lies in peptide synthesis, where it acts as a building block for creating custom peptide substrates for enzymes involved in PTMs, such as kinases and phosphatases.[1][2] Furthermore, while not a direct inhibitor for most enzymes, its structural similarity to tyrosine allows it to be used as a negative control or a competitive substrate in certain enzymatic assays to elucidate the substrate specificity of PTM-modifying enzymes.
Beyond this basic application, the field has seen the development of a diverse array of tyrosine analogs designed to be more direct probes of PTMs. These include non-hydrolyzable phosphotyrosine mimetics and fluorinated tyrosine analogs, which have become indispensable in studying the functional consequences of tyrosine phosphorylation and in the development of novel therapeutics.[3][4][5][6][7][8]
Core Applications in PTM Research
The study of PTMs using this compound and other tyrosine analogs can be broadly categorized into several key areas:
-
Custom Peptide Substrate Synthesis: this compound is a crucial reagent in the solid-phase or solution-phase synthesis of peptides containing tyrosine residues.[1] These synthetic peptides are invaluable for in vitro assays to determine the activity and substrate specificity of kinases, phosphatases, and other PTM-modifying enzymes.
-
Enzyme Kinetics and Inhibition Studies: By incorporating this compound or other tyrosine analogs into peptide substrates, researchers can perform detailed kinetic analyses of enzyme activity. Certain tyrosine derivatives can also act as competitive inhibitors of tyrosine kinases, providing a means to study their mechanism of action and to screen for novel therapeutic agents.
-
Probing Protein-Protein Interactions: PTMs, particularly phosphorylation, often create docking sites for other proteins. Tyrosine analogs, especially non-hydrolyzable phosphotyrosine mimetics, can be incorporated into proteins to stabilize these interactions for structural and functional studies.[3][4][5][6][7]
-
Mass Spectrometry-Based PTM Analysis: Peptides synthesized with this compound can be used as standards in mass spectrometry workflows to identify and quantify tyrosine-modified proteins in complex biological samples.
Quantitative Data Summary
The following table summarizes key quantitative data that can be obtained from experiments utilizing this compound and other tyrosine analogs.
| Parameter | Description | Typical Range of Values | Experimental Method |
| Enzyme Kinetics (Km) | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate. | µM to mM | In vitro kinase/phosphatase assay |
| Enzyme Kinetics (Vmax) | The maximum rate of an enzyme-catalyzed reaction. | Varies depending on enzyme and conditions | In vitro kinase/phosphatase assay |
| Inhibitor Potency (IC50) | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | nM to µM | In vitro inhibition assay |
| Binding Affinity (Kd) | The dissociation constant, a measure of the binding affinity between a protein and a ligand. A lower Kd indicates a stronger interaction. | nM to µM | Isothermal titration calorimetry (ITC), Surface plasmon resonance (SPR) |
| Phosphorylation Stoichiometry | The percentage of a protein that is phosphorylated at a specific site. | 0 - 100% | Mass spectrometry, Western blotting |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using a Synthetic Peptide Substrate
This protocol describes a general method for measuring the activity of a tyrosine kinase using a custom-synthesized peptide substrate containing a tyrosine residue.
1. Materials:
- Purified tyrosine kinase
- Synthetic peptide substrate (containing a tyrosine residue, synthesized using this compound as a building block)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
- Phospho-tyrosine specific antibody
- Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
- Microplate reader or Western blot imaging system
2. Procedure:
- Prepare a stock solution of the synthetic peptide substrate in an appropriate solvent (e.g., water or DMSO).
- In a microplate well, combine the kinase reaction buffer, the purified tyrosine kinase, and the peptide substrate to the desired final concentrations.
- Initiate the reaction by adding ATP to a final concentration of 100 µM.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
- Analyze the reaction products by Western blot using a phospho-tyrosine specific antibody to detect the phosphorylated peptide.
- Quantify the signal using a densitometer or a microplate reader to determine the kinase activity.
Protocol 2: Competitive Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a compound (e.g., a tyrosine analog) against a specific tyrosine kinase.
1. Materials:
- Purified tyrosine kinase
- Synthetic peptide substrate
- ATP
- Kinase reaction buffer
- Test inhibitor compound (e.g., a tyrosine analog)
- Detection reagents as in Protocol 1
2. Procedure:
- Prepare a serial dilution of the test inhibitor compound.
- In a microplate, set up reactions as described in Protocol 1, but with the addition of the different concentrations of the inhibitor. Include a control reaction with no inhibitor.
- Initiate the reactions with ATP and incubate as before.
- Stop the reactions and analyze the extent of peptide phosphorylation.
- Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
Visualizing PTM Pathways and Experimental Workflows
To better understand the context in which this compound and its analogs are used, the following diagrams illustrate a typical signaling pathway involving tyrosine phosphorylation and a general experimental workflow for PTM analysis.
Conclusion
This compound and a growing arsenal (B13267) of sophisticated tyrosine analogs are empowering researchers to unravel the complexities of post-translational modifications. From the synthesis of bespoke peptide substrates to the development of highly specific enzyme inhibitors, these chemical tools are essential for advancing our understanding of cellular signaling in both health and disease. The protocols and concepts outlined in this document provide a solid foundation for the application of these powerful reagents in PTM research and drug discovery.
References
- 1. This compound | 3417-91-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of radiofluorinated analogs of m-tyrosine as potential L-dopa tracers via direct reaction with acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of H-Tyr-OMe.HCl for Experimental Applications
Introduction
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) is a derivative of the amino acid L-tyrosine, utilized in a variety of research applications including peptide synthesis and neuroscience research as a precursor to catecholamine neurotransmitters.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for use in research settings, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility Data
This compound is a white to off-white solid.[2] Its solubility is a key factor in the preparation of stock solutions for experimental use. The following tables summarize the known solubility and stability data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (431.63 mM) | Ultrasonic assistance is recommended. Use newly opened, hygroscopic DMSO for best results.[2][3] |
| Water | Sparingly soluble | The solubility of the related compound L-tyrosine in water is low at neutral pH but increases at acidic or alkaline pH.[4] |
| Ethanol | Soluble | --- |
| Methanol | Soluble | --- |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Conditions |
| -80°C | DMSO | 6 months | Sealed storage, away from moisture.[2][3] |
| -20°C | DMSO | 1 month | Sealed storage, away from moisture.[2][3] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, hygroscopic DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Intermittent vortexing may aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]
Preparation of Working Solutions for In Vitro Experiments
For most cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
To minimize precipitation upon dilution, add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring.
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental medium.
-
While gently vortexing or stirring the experimental medium, add the calculated volume of the DMSO stock solution drop-by-drop.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute intermediate stock solution.
-
Use the freshly prepared working solution for your experiments immediately.
Application: Role in Neurotransmitter Synthesis
This compound serves as a precursor to L-tyrosine, which is a critical substrate for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine.[1][5] The initial and rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.[6][7]
References
- 1. This compound | 3417-91-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 5. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurotransmitter Synthesis and Storage – Introduction to Neurobiology [pressbooks.uiowa.edu]
Application Notes and Protocols: H-Tyr-OMe.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr-OMe.HCl, or L-Tyrosine methyl ester hydrochloride, is a protected amino acid derivative crucial for the synthesis of peptides with a C-terminal tyrosine methyl ester.[1] This modification can be a strategic choice in drug design to enhance membrane permeability and bioavailability, as the ester can act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid form of the peptide.[2][3] In solid-phase peptide synthesis (SPPS), this compound serves as a key building block for the creation of diverse peptide libraries, including analogs of bioactive peptides like enkephalins. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in Fmoc-based SPPS.
Applications of this compound in Peptide Synthesis
The primary application of this compound in SPPS is to generate peptides with a C-terminal tyrosine methyl ester. This approach is particularly valuable in the following areas:
-
Drug Discovery and Development: The synthesis of peptide prodrugs with enhanced pharmacokinetic properties. The methyl ester can mask the polar carboxylic acid group, facilitating passage through cellular membranes.[2]
-
Synthesis of Bioactive Peptide Analogs: Modification of the C-terminus of naturally occurring peptides, such as enkephalins, can lead to analogs with altered receptor binding affinities, specificities, and metabolic stabilities.[4][5]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the C-terminus allows for the investigation of the role of the terminal carboxylate in the biological activity of a peptide.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of peptides using a C-terminal tyrosine methyl ester approach. The data is compiled from literature reports on the synthesis of various peptide sequences.
Table 1: Yields of Peptides Synthesized with a C-Terminal Tyrosine Methyl Ester
| Peptide Sequence | Synthesis Method | Purification Method | Overall Yield (%) | Reference |
| Boc-Leu-Asp-Tyr-Tyr-Leu-OMe | Solid-Phase Peptide Synthesis (Fmoc) | Reversed-Phase Chromatography | 31 | [6] |
| Boc-Leu-Phe-Tyr-Leu-OMe | Solution-Phase Peptide Coupling | Reversed-Phase Chromatography | 51 | [6] |
| Boc-Leu-Gly-Tyr-Leu-OMe | Solution-Phase Peptide Coupling | Reversed-Phase Chromatography | 28 | [6] |
| Boc-Leu-Val-Tyr-Leu-OMe | Solution-Phase Peptide Coupling | Reversed-Phase Chromatography | 42 | [6] |
Table 2: Representative Coupling and Cleavage Parameters for Fmoc-SPPS
| Parameter | Condition | Notes |
| Coupling | ||
| Coupling Reagent | HBTU/HOBt or HATU/HOAt with DIPEA | HBTU/HOBt is a standard and effective choice. HATU/HOAt is recommended for sterically hindered couplings.[7][8] |
| Reagent Excess (Amino Acid:Coupling Reagent:Base) | 3:2.9:6 (equivalents relative to resin loading) | A significant excess drives the reaction to completion. |
| Coupling Time | 1-2 hours per amino acid | Can be monitored by a qualitative ninhydrin (B49086) test (Kaiser test).[9] |
| Solvent | N,N-Dimethylformamide (DMF) | High-quality, amine-free DMF is essential for successful synthesis. |
| Cleavage | ||
| Resin Type | Wang Resin | Commonly used for the synthesis of peptides with a C-terminal carboxylic acid, from which peptide esters can be obtained via post-cleavage esterification or by direct cleavage in the presence of an alcohol.[2] |
| Cleavage Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | A standard cocktail for cleavage from Wang resin. TIS acts as a scavenger to prevent side reactions with sensitive residues like Trp and Tyr.[9][10] |
| Cleavage Time | 2-3 hours | Longer times may be required for complete deprotection of certain side-chain protecting groups. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Model Pentapeptide (Leu-Enkephalin-OMe Analog: H-Tyr-Gly-Gly-Phe-Leu-OMe)
This protocol describes the manual synthesis of a Leu-enkephalin analog with a C-terminal methyl ester using this compound. The synthesis is performed on a 0.1 mmol scale using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Leu-Wang resin (0.5 mmol/g loading)
-
This compound
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Water (deionized)
-
Solid-phase synthesis vessel with a frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling and Preparation:
-
Weigh 200 mg of Fmoc-Leu-Wang resin (0.1 mmol) into the synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Coupling of the Second Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (116.2 mg, 0.3 mmol), HOBt (46 mg, 0.3 mmol) in 2 mL of DMF.
-
Add DIC (47 µL, 0.3 mmol) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (105 µL, 0.6 mmol) to the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).
-
-
Chain Elongation (Coupling of Fmoc-Gly-OH and this compound):
-
Repeat the Fmoc deprotection step (Protocol 1, Step 2).
-
Couple the next amino acid (Fmoc-Gly-OH, then the second Fmoc-Gly-OH) following the coupling procedure (Protocol 1, Step 3), using the appropriate molar equivalents of the amino acid and coupling reagents.
-
After the final glycine (B1666218) coupling, perform the Fmoc deprotection one last time.
-
For the final coupling of this compound, dissolve this compound (69.5 mg, 0.3 mmol) and HOBt (46 mg, 0.3 mmol) in 2 mL of DMF. Add DIPEA (52.5 µL, 0.3 mmol) to neutralize the hydrochloride salt. Then add DIC (47 µL, 0.3 mmol) for activation. Add this solution to the resin, followed by an additional 0.6 mmol of DIPEA (105 µL), and agitate for 2 hours.
-
-
Cleavage and Deprotection:
-
After the final coupling and washing, dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (e.g., 1.9 mL TFA, 50 µL water, 50 µL TIS for 2 mL total volume).
-
Add the cleavage cocktail to the resin in a fume hood and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a collection tube, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualization of Workflows and Pathways
SPPS Workflow for this compound Incorporation
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Enkephalin Signaling Pathway
Peptides synthesized with a C-terminal tyrosine methyl ester, such as enkephalin analogs, can modulate opioid receptor signaling. The following diagram illustrates the general signaling cascade initiated by the binding of an enkephalin analog to an opioid receptor.
Caption: Simplified signaling pathway of an enkephalin analog via a Gi/o-coupled opioid receptor.[10][11]
Conclusion
This compound is a valuable reagent for the synthesis of peptides with a C-terminal tyrosine methyl ester, offering a strategic advantage in the development of peptide-based therapeutics. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this compound in solid-phase peptide synthesis. Careful optimization of coupling and cleavage conditions, along with rigorous purification and characterization, are essential for obtaining high-quality peptides for research and drug development applications.
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. Enkephalin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. peptide.com [peptide.com]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of L-Tyrosine Methyl Ester Hydrochloride (H-Tyr-OMe.HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques for the characterization of L-Tyrosine Methyl Ester Hydrochloride (H-Tyr-OMe.HCl), a key intermediate in peptide synthesis and a derivative of the amino acid L-tyrosine. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. This document is intended to guide researchers in verifying the identity, purity, and structural integrity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for separating it from potential impurities. Both reversed-phase and chiral HPLC methods are applicable.
Quantitative Data
| Parameter | Method | Typical Value | Reference |
| Purity | Reversed-Phase HPLC | ≥ 98.0% | [1] |
| Chiral Purity | Chiral HPLC | ≥ 99.5% ee | [1] |
| Retention Time (RP) | See Protocol 1.2.1. | Analyte-specific | |
| Retention Time (Chiral) | See Protocol 1.2.2. | Enantiomer-specific |
Experimental Protocols
This protocol outlines a general reversed-phase HPLC method for determining the chemical purity of this compound.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water.
-
Mobile Phase B: 0.1% FA (or TFA) in ACN.
-
-
Sample Preparation:
-
Dissolve this compound in the initial mobile phase composition (e.g., 95% A) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm (due to the tyrosine phenol (B47542) group).
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
This protocol is designed to separate the L- and D-enantiomers of this compound to determine its enantiomeric excess (ee).
Materials:
-
This compound sample
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC grade hexane (B92381) or heptane
-
HPLC grade isopropanol (B130326) (IPA) or ethanol
-
Trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) as a mobile phase additive
Procedure:
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, for example, a mixture of hexane/IPA (e.g., 80:20 v/v) with 0.1% TFA or DEA. The optimal ratio may need to be determined experimentally.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase.
-
Mobile Phase: Isocratic elution with a pre-determined solvent mixture.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([L] - [D]) / ([L] + [D])] x 100, where [L] and [D] are the peak areas of the L- and D-enantiomers, respectively.
-
Experimental Workflow
References
Application Notes and Protocols: H-Tyr-OMe.HCl as a Precursor for Radiolabeling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) is a derivative of the amino acid L-tyrosine, which serves as a valuable precursor for the synthesis of radiolabeled compounds for medical imaging and research. The increased rate of amino acid transport and protein synthesis is a hallmark of many cancerous cells. Radiolabeled amino acids, therefore, are effective tracers for visualizing tumors using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1] this compound provides a versatile scaffold for the introduction of various radioisotopes, enabling the development of targeted radiopharmaceuticals for oncology and neuroscience.
The primary mechanism for the accumulation of radiolabeled tyrosine analogs in tumors is through the L-type amino acid transporter 1 (LAT1), which is overexpressed in a wide range of human cancers.[2][3][4][5][6][7] This transporter mediates the uptake of large neutral amino acids, and its elevated activity in cancer cells makes it an excellent target for diagnostic imaging. Once transported into the cell, these radiolabeled amino acids can be trapped, allowing for visualization of the tumor.
This document provides detailed application notes and generalized protocols for the radiolabeling of this compound with common isotopes used in medical imaging, including Iodine-123/124/125/131, Fluorine-18, Carbon-11, and Technetium-99m.
Data Presentation
The following tables summarize typical quantitative data obtained for the radiolabeling of tyrosine derivatives, which can serve as a benchmark for the development of radiotracers from this compound. It is important to note that these values are for analogous compounds and may vary depending on the specific reaction conditions and the exact precursor used.
Table 1: Quantitative Data for Radiolabeling of Tyrosine Derivatives (Analogous Compounds)
| Radiotracer (Analog) | Isotope | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | ¹⁸F | 41-56% (decay-corrected) | >95% | Not Reported | [8][9] |
| [¹⁸F]FET (automated synthesis) | ¹⁸F | 55-60% (decay-corrected) | >99% | 18 | [10] |
| 6-l-[¹⁸F]Fluoro-m-tyrosine (6-l-[¹⁸F]FMT) | ¹⁸F | 20.0 ± 3.0% | >99% | Not Reported | [11] |
| L-[O-¹¹C-methyl]tyrosine ([¹¹C]MT) | ¹¹C | 55% | Not Reported | Not Reported | [6][12] |
| 3-[¹²³I]iodo-O-methyl-L-alpha-methyltyrosine | ¹²³I | 60% | Not Reported | Not Reported | [13] |
| ⁹⁹ᵐTc-N4-Tyrosine | ⁹⁹ᵐTc | >95% | >95% | Not Reported | [1][8] |
| [⁹⁹ᵐTc]Tc-HYNIC-Tyr | ⁹⁹ᵐTc | >95% | >95% | 123 GBq/µmol | [14][15] |
Experimental Protocols
The following are generalized protocols for the radiolabeling of this compound. These should be considered as starting points and may require optimization for specific applications and available facilities.
Protocol 1: Radioiodination using the Iodo-Gen® Method
This protocol describes the direct electrophilic radioiodination of the tyrosine ring.
Materials:
-
This compound
-
Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Radioiodide (e.g., Na[¹²³I]I, Na[¹²⁵I]I, or Na[¹³¹I]I)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Dichloromethane (B109758) or Chloroform
-
Nitrogen gas
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
HPLC system for purification and analysis
Procedure:
-
Preparation of Iodo-Gen® Coated Tubes:
-
Dissolve Iodo-Gen® in dichloromethane to a concentration of 1 mg/mL.
-
Aliquot 100 µL of the Iodo-Gen® solution into a glass reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas to coat the bottom of the vial.
-
Seal the vial and store at 4°C until use.[16]
-
-
Radiolabeling Reaction:
-
Dissolve this compound in phosphate buffer.
-
Add the desired amount of radioiodide solution to the Iodo-Gen® coated vial.
-
Add the this compound solution to the vial.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle agitation.
-
-
Quenching and Purification:
-
Terminate the reaction by transferring the reaction mixture to a new vial containing a quenching solution (e.g., sodium metabisulfite).
-
Purify the radioiodinated product using a C18 SPE cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted iodide.
-
Elute the desired product with ethanol.
-
-
For higher purity, perform semi-preparative HPLC.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC with a radioactivity detector.
-
Protocol 2: ¹⁸F-Labeling via Nucleophilic Substitution
This protocol involves a two-step process: the synthesis of a suitable precursor with a leaving group, followed by nucleophilic fluorination.
Step 1: Synthesis of a Tosylated Precursor (Illustrative Example):
-
Protect the amino group of this compound with a suitable protecting group (e.g., Boc or Trityl).
-
React the protected H-Tyr-OMe with 2-(tosyloxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF) to form the O-(2-tosyloxyethyl) derivative.
-
Purify the resulting precursor by column chromatography.
Materials for Radiolabeling:
-
Tosylated tyrosine methyl ester precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (for deprotection)
-
SPE cartridges (e.g., C18)
-
HPLC system
Procedure:
-
Activation of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex by repeated addition and evaporation of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the tolylated precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
-
Deprotection and Purification:
-
After cooling, perform acid hydrolysis to remove the protecting groups (e.g., by adding HCl and heating).
-
Neutralize the reaction mixture.
-
Purify the crude product using semi-preparative HPLC.
-
The collected fraction containing the ¹⁸F-labeled tyrosine methyl ester can be further purified and formulated using an SPE cartridge.
-
-
Quality Control:
-
Analyze the final product for radiochemical purity, chemical purity, and specific activity using analytical HPLC.
-
Protocol 3: ¹¹C-Methylation of the Phenolic Hydroxyl Group
This protocol describes the O-methylation of the phenolic group using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
This compound
-
[¹¹C]Methyl iodide or [¹¹C]methyl triflate (produced from a cyclotron)
-
A suitable base (e.g., NaOH, tetrabutylammonium (B224687) hydroxide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)
-
SPE cartridges (e.g., C18)
-
HPLC system
Procedure:
-
Precursor Preparation:
-
Dissolve this compound in the chosen anhydrous solvent (DMF or DMSO) containing the base to deprotonate the phenolic hydroxyl group.
-
-
Radiolabeling Reaction:
-
Bubble the gaseous [¹¹C]methyl iodide through the precursor solution or add the [¹¹C]methyl triflate solution.
-
Allow the reaction to proceed at an elevated temperature for a short period (e.g., 5-10 minutes).
-
-
Purification:
-
Quench the reaction (e.g., by adding water).
-
Purify the ¹¹C-labeled product using semi-preparative HPLC.
-
Formulate the final product by passing the HPLC fraction through an SPE cartridge.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product by analytical HPLC.
-
Protocol 4: ⁹⁹ᵐTc-Labeling via a Chelator
This protocol involves modifying this compound with a chelating agent to allow for stable coordination of Technetium-99m.
Step 1: Synthesis of a Chelator-Conjugated Precursor (Illustrative Example with HYNIC):
-
React this compound with a bifunctional chelator such as succinimidyl-6-hydrazinonicotinate hydrochloride (SHNH) in the presence of a base to form the HYNIC-Tyr-OMe conjugate.
-
Purify the conjugate using chromatography.
Materials for Radiolabeling:
-
HYNIC-Tyr-OMe precursor
-
[⁹⁹ᵐTc]Pertechnetate (eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator)
-
A reducing agent (e.g., stannous chloride)
-
Co-ligands (e.g., tricine, EDDA)
-
Reaction buffer (e.g., phosphate or citrate (B86180) buffer)
-
SPE cartridges (e.g., C18)
-
ITLC or HPLC system for quality control
Procedure:
-
Kit Formulation (Lyophilized Kit):
-
A lyophilized kit can be prepared containing the HYNIC-Tyr-OMe precursor, a reducing agent, and co-ligands.
-
-
Radiolabeling Reaction:
-
Add the desired activity of [⁹⁹ᵐTc]pertechnetate to the lyophilized kit.
-
Reconstitute with sterile saline.
-
Incubate at a specified temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 15-30 minutes).
-
-
Purification (if necessary):
-
For many kit-based preparations, purification may not be necessary if the radiochemical purity is high.
-
If required, purification can be performed using an SPE cartridge.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁹⁹ᵐTc-labeled product using instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Visualizations
Experimental Workflow
Caption: General workflow for the preparation of radiolabeled tyrosine derivatives.
Signaling Pathway
Caption: Uptake and downstream signaling of radiolabeled tyrosine analogs in cancer cells.
References
- 1. Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid metabolism in tumor biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 6. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Development of Tyrosine-Based Radiotracer 99mTc-N4-Tyrosine for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Application Notes: H-Tyr-OMe.HCl for Kinetic Studies of Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl), a derivative of the amino acid L-tyrosine, serves as a valuable substrate for the kinetic analysis of specific enzymes, particularly tyrosinase and potentially other proteases like chymotrypsin. Its structural similarity to native substrates allows for the detailed investigation of enzyme kinetics, reaction mechanisms, and the screening of potential inhibitors. These studies are crucial in various fields, including drug development, food science, and cosmetics.
This document provides detailed application notes and protocols for the use of this compound in enzyme kinetic studies, with a primary focus on mushroom tyrosinase, for which comprehensive kinetic data is available.
Data Presentation
The kinetic parameters for the oxidation of L-tyrosine methyl ester by mushroom tyrosinase have been determined, providing insights into the enzyme's efficiency and affinity for this substrate.
Table 1: Kinetic Parameters for Mushroom Tyrosinase with L-Tyrosine Methyl Ester
| Substrate | Enzyme | Km (mM) | Vmax (U/mL) |
| L-Tyrosine Methyl Ester | Mushroom Tyrosinase | 0.58 ± 0.04 | 2.17 ± 0.03 |
Data sourced from Fenoll et al. (2002).
Enzymatic Reaction and Signaling Pathway
Tyrosinase (monophenol monooxygenase) is a copper-containing enzyme that catalyzes the oxidation of phenols. The reaction with L-tyrosine methyl ester involves the hydroxylation of the monophenol to an o-diphenol, which is then further oxidized to an o-quinone. This quinone is a highly reactive intermediate that can undergo non-enzymatic reactions to form melanin (B1238610) pigments.
Figure 1: Enzymatic oxidation of H-Tyr-OMe by tyrosinase.
Experimental Protocols
This section provides a detailed protocol for the kinetic analysis of mushroom tyrosinase using this compound as a substrate. The method is based on spectrophotometric monitoring of the reaction product.
Protocol 1: Spectrophotometric Assay for Mushroom Tyrosinase Activity
Objective: To determine the kinetic parameters (Km and Vmax) of mushroom tyrosinase using this compound.
Principle: The enzymatic oxidation of L-tyrosine methyl ester by tyrosinase leads to the formation of colored products that can be monitored spectrophotometrically. The initial rate of the reaction is measured at various substrate concentrations to determine the kinetic constants.
Materials:
-
This compound (L-Tyrosine methyl ester hydrochloride)
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
Sodium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Spectrophotometer (UV-Vis)
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
-
Ultrapure water
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 6.8.
-
Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in the phosphate buffer to prepare a 10 mM stock solution. Prepare a series of dilutions from this stock solution in the same buffer to obtain final substrate concentrations ranging from, for example, 0.1 mM to 5 mM.
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate for a sufficient duration.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength where the product formation can be monitored (e.g., 475 nm for dopachrome (B613829) formation).
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C).
-
-
Assay Protocol:
-
To a 1 cm cuvette, add the following in order:
-
Phosphate buffer to a final volume of 1 mL.
-
A specific volume of the this compound dilution to achieve the desired final concentration.
-
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, fixed volume of the tyrosinase solution.
-
Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The velocity can be expressed in units of absorbance change per minute.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Experimental Workflow Visualization:
Figure 2: Workflow for kinetic analysis of tyrosinase.
Potential Application with α-Chymotrypsin
While detailed kinetic data for this compound with α-chymotrypsin is not as readily available in the literature, this substrate is a potential candidate for studying its proteolytic activity. α-Chymotrypsin is known to hydrolyze peptide bonds C-terminal to aromatic amino acid residues like tyrosine. The hydrolysis of the methyl ester bond of this compound can be monitored, for instance, by HPLC or by a pH-stat method that titrates the acid produced. A general protocol for α-chymotrypsin assays can be adapted for this substrate.
Conclusion
This compound is a versatile substrate for the kinetic characterization of enzymes, particularly mushroom tyrosinase. The provided protocol offers a reliable method for determining key kinetic parameters, which are essential for understanding the enzyme's function and for the development of novel inhibitors. Further research may also establish its utility in the kinetic analysis of other enzymes such as α-chymotrypsin.
Troubleshooting & Optimization
Technical Support Center: H-Tyr-OMe.HCl Coupling Reactions
Welcome to the technical support center for optimizing peptide coupling reactions involving L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl). This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving successful and efficient peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound.
Question: My coupling reaction has a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in peptide coupling reactions can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Neutralization: this compound is a salt and requires one equivalent of a tertiary base (e.g., N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA)) to neutralize the hydrochloride and free the amine for reaction.[1] Ensure the base is added and is of good quality. For coupling reagents that require a base for activation (e.g., HBTU, HATU), an additional equivalent of base is necessary.[1]
-
Inefficient Activation: The choice of coupling reagent is critical.[1] If using a carbodiimide (B86325) like EDC or DIC, the addition of an additive such as HOBt or Oxyma Pure is strongly recommended to enhance reactivity and prevent side reactions.[1][2] For sterically hindered amino acids, more powerful onium salt reagents like HATU or COMU may be necessary to achieve high coupling rates.[1]
-
Moisture in Reaction: Coupling reagents, especially carbodiimides, can be sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent hydrolysis of the activated species.[3]
-
Suboptimal Temperature: While many reactions proceed well at room temperature, carbodiimide-mediated couplings often benefit from lower initial temperatures (e.g., 0 °C) to minimize side reactions like N-acylurea formation.[1][3] The reaction can then be allowed to warm to room temperature.[3]
Question: I'm observing an unexpected byproduct with a mass of +155 Da in my EDC-mediated coupling. What is this and how can I avoid it?
Answer: This is a known side reaction specific to tyrosine when using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The EDC reagent can covalently modify the tyrosine side-chain, resulting in a +155 Da mass addition. This can significantly complicate purification and analysis.
-
Avoidance: The most effective way to prevent this is to use a different class of coupling reagent. Phosphonium-based reagents (e.g., PyBOP) or other aminium reagents combined with Oxyma Pure (e.g., COMU) are excellent alternatives that do not cause this specific side reaction.
-
Mitigation: If EDC must be used, consider protecting the phenolic hydroxyl group of tyrosine (e.g., with a tBu group as in Fmoc-Tyr(tBu)-OH) before coupling.
Question: My reaction is incomplete, and I still see starting material (the N-protected amino acid) by TLC/LC-MS. What should I do?
Answer: An incomplete reaction suggests that the activation or coupling step is too slow or has stalled.
-
Extend Reaction Time: Some couplings, especially those involving sterically hindered amino acids, may require longer reaction times. Monitor the reaction over 2, 4, and 12 hours to determine the optimal duration. A typical protocol involves stirring at 0 °C for 1 hour and then at room temperature overnight (14-15 hours).[3]
-
Increase Reagent Equivalents: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the N-protected amino acid and coupling reagent relative to the this compound can help drive the reaction to completion. However, be cautious with aminium-based reagents like HBTU, as a large excess can lead to guanidinylation of the free amine, capping the chain.[2] Phosphonium (B103445) reagents like PyBOP are cleaner in this regard.
-
Change Solvent: Most solution-phase couplings are performed in DMF or DCM.[3] If solubility or aggregation is an issue, consider using NMP or a mixture of solvents. Ensure reagents are fully dissolved; for example, EDC.HCl may precipitate at 0 °C in DCM but will redissolve upon addition of the other reactants.[3]
Question: How can I minimize racemization during the coupling step?
Answer: Racemization is a primary concern during the activation of the carboxyl group.[1]
-
Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and especially Oxyma Pure are highly effective at suppressing racemization when used with carbodiimides.[1][2]
-
Choose the Right Reagent: Onium salt reagents (HBTU, HATU, PyBOP) were developed to achieve high coupling rates with minimal racemization.[1]
-
Base Selection: When using onium salt reagents, a tertiary base is required. For amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is sometimes recommended over the stronger DIPEA.[1]
-
Temperature Control: Keeping the activation and coupling steps at a low temperature (0 °C) can help reduce the rate of racemization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of a coupling reagent in peptide synthesis? A peptide bond is formed between a carboxylic acid and an amine. This condensation reaction requires the "activation" of the carboxyl group to make it more reactive toward the nucleophilic attack from the amino group. Coupling reagents are chemicals that facilitate this activation, yielding a reactive intermediate that readily couples with the amine.[1]
Q2: Do I need to add a base to my this compound coupling reaction? Yes, for two reasons. First, this compound is a hydrochloride salt. One equivalent of a base (like DIPEA or NMM) is required to neutralize the salt and generate the free primary amine necessary for the coupling reaction.[1] Second, phosphonium and aminium-type coupling reagents (like PyBOP, HBTU, HATU) require a tertiary base to function.[1] Therefore, when using these reagents with an amine salt, a total of two equivalents of base is typically needed.
Q3: Which coupling reagent is the best? The "best" reagent depends on the specific sequence, scale, and cost considerations.
-
For routine couplings: EDC/Oxyma Pure or DIC/Oxyma Pure offer a cost-effective and highly efficient system.[3] HBTU and TBTU are also popular and effective workhorses.[1]
-
For difficult or sterically hindered couplings: HATU is considered one of the most efficient reagents.[2] COMU is a modern, highly effective alternative with improved safety, as it does not rely on potentially explosive HOBt or HOAt derivatives.[1]
-
To avoid side reactions: Phosphonium reagents like PyBOP are preferred over aminium reagents (HBTU, HATU) to prevent guanidinylation. To avoid the specific EDC-mediated modification of tyrosine, any reagent other than EDC should be used.
Q4: What is the difference between HOBt, HOAt, and Oxyma Pure? These are all "additives" used, particularly with carbodiimides, to increase coupling efficiency and suppress racemization.[1] They form active esters with the carboxylic acid that are more reactive and less prone to racemization than the intermediate formed by the carbodiimide alone. HOAt is generally more reactive than HOBt.[2] Oxyma Pure is a non-explosive and highly efficient alternative to both, often giving results as good as or better than HOAt.[2]
Data Summary Tables
Table 1: Common Coupling Reagent Systems for this compound
| Reagent System | Class | Base Required (Equivalents) | Key Advantages | Potential Issues |
|---|---|---|---|---|
| EDC / Oxyma Pure | Carbodiimide | 1 (for HCl salt) | Cost-effective, high purity products.[3] | Causes +155 Da modification on Tyr side-chain . N-acylurea formation.[1] |
| DIC / HOBt | Carbodiimide | 1 (for HCl salt) | Low racemization, cost-effective. | Byproduct (DIU) can be insoluble.[4] HOBt has safety concerns.[2] |
| HBTU / DIPEA | Aminium Salt | 2 (1 for salt, 1 for activation) | Fast, efficient, good solubility of byproducts.[1] | Can cause guanidinylation if used in excess.[2] |
| HATU / DIPEA | Aminium Salt | 2 (1 for salt, 1 for activation) | Very high efficiency, good for hindered couplings.[2] | Expensive, based on potentially explosive HOAt.[2] |
| PyBOP / DIPEA | Phosphonium Salt | 2 (1 for salt, 1 for activation) | High efficiency, clean reaction, no guanidinylation. | Byproduct (HMPA from older BOP reagent) is toxic; PyBOP is safer.[1] |
| COMU / DIPEA | Aminium Salt | 2 (1 for salt, 1 for activation) | Efficiency comparable to HATU, non-explosive, safer.[1] | Newer, may be more expensive than older reagents. |
Experimental Protocols
Protocol: Solution-Phase Peptide Coupling of N-α-Z-L-Phenylalanine with this compound using EDC-HCl/Oxyma Pure
This protocol is adapted from a validated procedure for a similar substrate and demonstrates a robust method for solution-phase coupling.[3]
Materials:
-
N-α-Z-L-Phenylalanine (Z-L-Phe-OH)
-
L-Tyrosine methyl ester hydrochloride (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1N HCl, 1N Na₂CO₃, Saturated NaCl (for workup)
Procedure:
-
Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet, add EDC-HCl (1.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of anhydrous DCM/DMF to dissolve the EDC-HCl. Stir the colorless solution at room temperature for ~20 minutes.
-
Cooling: Immerse the flask in an ice bath to cool the solution to 0 °C.
-
Reagent Addition: As solids, add Z-L-Phe-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) to the cold carbodiimide solution. The solution will typically turn bright yellow.[3]
-
Amine Addition: After 2 minutes of pre-activation, add this compound (1.0 equiv) as a solid to the reaction mixture.
-
Base Addition: Immediately add DIPEA (1.0 equiv) dropwise using a syringe.
-
Reaction: Flush the flask with nitrogen, seal, and allow the mixture to stir at 0 °C for 1 hour. Afterwards, remove the ice bath and let the reaction proceed at room temperature overnight (14-15 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials.
-
Workup (Solvent Removal): Remove the DCM/DMF by rotary evaporation.
-
Workup (Extraction): Dilute the oily residue in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with 1N HCl (3x), 1N Na₂CO₃ (3x), and saturated NaCl solution (3x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for this compound Coupling
Caption: Step-by-step workflow for a typical solution-phase peptide coupling reaction.
Diagram 2: Troubleshooting Logic for Low Coupling Yield
Caption: A decision tree to diagnose and resolve common causes of low yield.
References
Technical Support Center: H-Tyr-OMe.HCl Stability in Solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride) in solution. By following these recommendations, you can ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The two main degradation pathways for this compound in solution are:
-
Oxidation: The phenolic hydroxyl group on the tyrosine side chain is susceptible to oxidation.[1] This can be initiated by dissolved oxygen, exposure to light (photo-oxidation), or the presence of trace metal ions.[1] Oxidation can lead to the formation of colored byproducts, such as quinones, and cross-linked species like dityrosine.[2]
-
Hydrolysis: The methyl ester group can be hydrolyzed back to a carboxylic acid (L-Tyrosine), especially under alkaline (basic) conditions.[3][4] This reaction is thermodynamically favorable and can occur, albeit more slowly, even at neutral pH.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For short-term use, high-purity, deoxygenated water is a suitable solvent. However, for long-term storage, organic solvents are preferred to minimize hydrolysis. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, offering high solubility.[6] When using DMSO, it is critical to use a fresh, anhydrous grade, as hygroscopic DMSO can introduce water and affect solubility and stability.[6]
Q3: How should I store this compound solutions to ensure stability?
A3: For optimal stability, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6] Always use tightly sealed containers and protect them from light by using amber vials or wrapping them in foil.[1]
Q4: My this compound solution has turned a yellow or brown color. What does this indicate?
A4: A change in color to yellow or brown is a strong indicator of oxidation of the tyrosine phenol (B47542) group.[2][7] This suggests that the solution has been exposed to oxygen, light, or incompatible reagents. The solution should be discarded, and a fresh solution should be prepared following the best practices outlined in this guide.
Q5: Can I adjust the pH of my aqueous this compound solution?
A5: Yes, but with caution. The compound is provided as a hydrochloride salt, which makes the initial solution acidic. This acidic pH helps to slow the rate of ester hydrolysis. If you need to adjust the pH, be aware that raising the pH above 7-8 significantly accelerates the rate of hydrolysis.[3] If a basic pH is required for your experiment, the solution should be prepared immediately before use and should not be stored.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Solution turns yellow/brown over time. | Oxidation of the tyrosine phenolic ring. | 1. Discard the solution. 2. Prepare a fresh solution using a deoxygenated solvent (sparge with argon or nitrogen). 3. Store aliquots under an inert atmosphere at -80°C and protect from light.[1] 4. For critical applications, consider adding a small amount of an antioxidant like ascorbic acid. |
| Difficulty dissolving the compound. | Incorrect solvent; low-quality or wet solvent. | 1. Confirm solubility. this compound is soluble in DMSO and water.[6] L-Tyrosine itself has low water solubility at neutral pH.[8] 2. Use fresh, high-purity solvents. For DMSO, use a newly opened bottle of anhydrous grade.[6] 3. Use sonication to aid dissolution in DMSO.[6] |
| Inconsistent or non-reproducible experimental results. | Degradation of the stock solution (hydrolysis or oxidation). | 1. Prepare fresh stock solutions more frequently. Do not use solutions stored long-term at -20°C for more than one month.[2][6] 2. Perform a quality control check on your stock solution using HPLC to assess purity and detect degradation products.[9] 3. Aliquot solutions to avoid contamination and degradation from multiple freeze-thaw cycles.[6] |
| Appearance of unexpected peaks in HPLC or Mass Spec analysis. | Presence of degradation products (e.g., L-Tyrosine from hydrolysis, oxidized species). | 1. Identify the peaks. A peak corresponding to the mass of L-Tyrosine indicates hydrolysis. A mass increase of +16 Da or more can indicate oxidation.[1] 2. Review your preparation and storage protocol. Ensure solvents are deoxygenated, storage is at -80°C, and light exposure is minimized. |
Key Degradation Pathways
The primary chemical instabilities of this compound are oxidation of the phenol ring and hydrolysis of the methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Common impurities in H-Tyr-OMe.HCl and their removal
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding common impurities in L-Tyrosine Methyl Ester Hydrochloride (H-Tyr-OMe·HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in H-Tyr-OMe·HCl?
A1: Common impurities in H-Tyr-OMe·HCl can be categorized into three main types:
-
Process-Related Impurities: These arise from the synthesis process, which is typically a Fischer-Speier esterification of L-Tyrosine.
-
Unreacted L-Tyrosine: Due to the equilibrium nature of the esterification reaction, some starting material may remain.
-
Diketopiperazines (e.g., cyclo(Tyr-Tyr)): These are cyclic dipeptides that can form, especially under thermal stress or during prolonged reaction times.
-
-
Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product. Common residual solvents include:
-
Methanol (B129727) (from the esterification reaction)
-
Ethanol, Propan-2-ol, or Ether (from recrystallization and washing steps)
-
-
Degradation Products:
-
Free L-Tyrosine: The methyl ester can hydrolyze back to the carboxylic acid, particularly in the presence of moisture.
-
Troubleshooting Guide
Q2: I suspect my H-Tyr-OMe·HCl is impure. How can I identify the impurities?
A2: Several analytical techniques can be employed to identify and quantify impurities in your H-Tyr-OMe·HCl sample.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and separating H-Tyr-OMe·HCl from unreacted L-Tyrosine and diketopiperazines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of impurities. Diketopiperazines, for instance, have characteristic chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often with a headspace sampler, is ideal for identifying and quantifying residual volatile organic solvents.
Q3: My HPLC analysis shows an extra peak. How can I determine if it is unreacted L-Tyrosine?
A3: You can confirm the identity of the peak by comparing its retention time with that of a pure L-Tyrosine standard run under the same HPLC conditions. L-Tyrosine, being more polar than its methyl ester, will typically have a shorter retention time on a reverse-phase column.
Q4: How can I remove unreacted L-Tyrosine from my H-Tyr-OMe·HCl?
A4: Recrystallization is an effective method for removing the less soluble L-Tyrosine from the more soluble H-Tyr-OMe·HCl. The choice of solvent is crucial.
Q5: What is the best way to remove residual solvents?
A5: Drying the material under high vacuum is the most effective way to remove residual solvents. The temperature should be kept moderate to avoid degradation of the product. For a comprehensive analysis of residual solvents, a headspace GC-MS method is recommended.
Data Presentation
Table 1: Typical Purity of H-Tyr-OMe·HCl Before and After Purification
| Analyte | Purity Before Recrystallization (HPLC Area %) | Purity After Recrystallization (HPLC Area %) |
| H-Tyr-OMe·HCl | 98.6%[1] | >99.5%[2][3] |
| L-Tyrosine | 1-2% | <0.1% |
| Diketopiperazines | <0.5% | <0.1% |
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 10 mM potassium dihydrogen phosphate (B84403) pH 3.8).[4] A gradient can be used for optimal separation.
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 220 nm or 271 nm[5]
-
Sample Preparation: Dissolve a known amount of H-Tyr-OMe·HCl in the mobile phase.
Recrystallization Protocol
-
Dissolve the crude H-Tyr-OMe·HCl in a minimal amount of hot methanol or ethanol.
-
Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold, less polar solvent.
-
Dry the purified crystals under vacuum.
Headspace GC-MS for Residual Solvent Analysis
-
System: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A column suitable for volatile organics, such as a DB-624 or equivalent (6% cyanopropylphenyl–94% dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient program is used to separate solvents with different boiling points (e.g., 40°C for 20 min, then ramp to 240°C).
-
Sample Preparation: A precisely weighed amount of the H-Tyr-OMe·HCl sample is placed in a headspace vial with a suitable solvent (e.g., DMSO or water).
-
Headspace Conditions: The vial is heated (e.g., at 80°C for 45 minutes) to allow volatile solvents to partition into the headspace before injection.[6]
Visualizations
Caption: Workflow for identifying and removing impurities from H-Tyr-OMe·HCl.
References
- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
H-Tyr-OMe.HCl stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride) in various buffer systems. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
The primary degradation pathway for this compound in aqueous buffer systems is the hydrolysis of the methyl ester bond. This reaction yields L-Tyrosine and methanol. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH.
-
Alkaline conditions (pH > 8): The hydrolysis of the ester is rapid under alkaline conditions, leading to significant degradation of this compound into L-Tyrosine.[1] It is strongly recommended to avoid preparing or storing stock solutions at high pH.
-
Neutral to Mildly Acidic conditions (pH 7-8): In this range, the compound exhibits sufficient stability for typical experimental use, though gradual hydrolysis can still occur over extended periods.[1]
-
Acidic conditions (pH < 7): this compound is generally more stable in acidic solutions. However, extremely low pH and high concentrations of hydrochloric acid could potentially lead to other reactions, such as the halogenation of the tyrosine ring.[2]
Q3: Which buffer systems are recommended for working with this compound?
For short-term experiments, standard buffers like phosphate-buffered saline (PBS) or acetate (B1210297) buffers are generally suitable, provided the pH is maintained in the stable range (ideally slightly acidic to neutral). When choosing a buffer, consider the following:
-
Phosphate Buffers: Widely used and provide good buffering capacity in the physiological pH range.
-
Acetate Buffers: A good option for experiments requiring a pH range of 4-6.
-
TRIS Buffers: While common, TRIS is a primary amine and has the potential to interact with other molecules in your system.[3][4] Its suitability should be evaluated for your specific application.
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, this compound solutions should be:
-
Prepared fresh: It is always best practice to prepare solutions immediately before use.
-
Stored at low temperatures: If short-term storage is necessary, aliquot the solution and store at 2-8°C for up to a few days or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
-
Protected from light: While not explicitly documented as light-sensitive, it is good practice to store solutions in amber vials or protected from light.
-
Maintained at a suitable pH: Ensure the buffer pH is in the stable range (slightly acidic to neutral).
Q5: How can I detect and quantify the degradation of this compound?
Degradation can be monitored by measuring the decrease in the concentration of the parent compound (this compound) and the corresponding increase in its primary degradant, L-Tyrosine. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for separating and quantifying these two compounds.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive identification and quantification.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, run a quick quality control check (e.g., HPLC) to confirm its integrity. |
| Precipitate forms in the solution | Poor solubility or pH shift causing the free base or L-Tyrosine (degradation product) to precipitate. L-Tyrosine has low solubility in neutral aqueous solutions. | Ensure the buffer has sufficient capacity to maintain the desired pH. If solubility is an issue, consider using a different buffer system or a co-solvent if your experimental design allows. |
| Loss of compound activity | Significant hydrolysis to L-Tyrosine, which may not be active in your assay. | Confirm the stability of this compound under your specific experimental conditions (pH, temperature, duration). Adjust conditions to minimize degradation. |
| Unexpected peaks in chromatogram | Presence of degradation products (primarily L-Tyrosine) or impurities. | Run a stability study to identify degradation peaks. Compare the chromatogram of a fresh sample to an aged or stressed sample. Use a reference standard for L-Tyrosine to confirm its peak. |
Quantitative Data Summary
| Buffer System | pH | Temperature (°C) | t½ (half-life) | Degradation Rate Constant (k) |
| e.g., 0.1 M Phosphate | 7.4 | 25 | Record your data | Record your data |
| e.g., 0.1 M Phosphate | 7.4 | 4 | Record your data | Record your data |
| e.g., 0.1 M Acetate | 5.0 | 25 | Record your data | Record your data |
| e.g., 0.1 M TRIS | 7.5 | 25 | Record your data | Record your data |
| e.g., 0.1 M Carbonate | 9.0 | 25 | Record your data | Record your data |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method to determine the stability of this compound in a selected buffer system.
1. Materials:
-
This compound
-
L-Tyrosine (as a reference standard)
-
Selected buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
HPLC grade water and acetonitrile
-
HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Prepare the desired buffer solution and adjust the pH accurately.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the selected buffer. This is your t=0 sample.
-
Prepare a stock solution of L-Tyrosine in the same buffer to be used as a reference standard.
3. Stability Study Execution:
-
Divide the this compound stock solution into several aliquots in sealed vials.
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
4. HPLC Analysis:
-
Set up the HPLC method. A typical starting point could be:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm (for the tyrosine phenol (B47542) group).
-
Injection Volume: 10 µL
-
-
Inject the L-Tyrosine standard to determine its retention time.
-
Inject each of the timed samples (from step 3).
5. Data Analysis:
-
For each chromatogram, integrate the peak areas for this compound and L-Tyrosine.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
References
- 1. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of H-Tyr-OMe.HCl products
Welcome to the technical support center for the purification of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the Fischer-Speier esterification of L-Tyrosine. This typically involves reacting L-Tyrosine with methanol (B129727) in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl) gas.
Q2: What are the potential impurities in crude this compound synthesized via Fischer-Speier esterification?
A2: Common impurities include:
-
Unreacted L-Tyrosine: Due to incomplete esterification.
-
Excess Reagents: Residual methanol and HCl.
-
Byproducts from Thionyl Chloride: Sulfur dioxide (SO₂) and additional HCl.
-
Di-acylated products or other side-products: Depending on reaction conditions.
-
Colored Impurities: Often arise from side reactions or impurities in the starting materials.
Q3: What are the primary methods for purifying crude this compound?
A3: The two main purification techniques are:
-
Recrystallization: A common method to obtain highly pure crystalline product.
-
Liquid-Liquid Extraction: Used to remove acidic and other soluble impurities during the work-up phase.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods. For TLC, a mobile phase of dichloromethane (B109758) and methanol (e.g., 9:1 v/v) can be a good starting point for separating the product from less polar impurities. HPLC provides a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization Issues
Q: My this compound product oiled out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Add a co-solvent (anti-solvent): Slowly add a solvent in which this compound is poorly soluble (an anti-solvent), such as diethyl ether or hexane, to the methanolic or ethanolic solution of your product until turbidity persists. This can induce crystallization.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to act as a seed for crystallization.
Q: The yield of my recrystallized this compound is very low. How can I improve it?
A: Low yield during recrystallization is often due to the product being too soluble in the chosen solvent.
-
Optimize the solvent system: Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Mixtures of solvents, like methanol/diethyl ether or ethanol (B145695)/diethyl ether, are often effective.[1]
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the solution upon cooling.
-
Ensure complete precipitation: After cooling to room temperature, place the solution in an ice bath or refrigerator for a sufficient amount of time to maximize crystal formation.
Purification by Extraction
Q: I am performing a liquid-liquid extraction to purify my this compound, but I'm not sure which layers contain my product.
A: this compound is a salt and is therefore expected to be in the aqueous layer. However, the free base form, H-Tyr-OMe, will be more soluble in organic solvents. The pH of the aqueous layer is critical.
-
Acidic Conditions (pH < 7): Your product will be protonated (this compound) and will preferentially be in the aqueous layer.
-
Basic Conditions (pH > 8): The amino group will be deprotonated, forming the free base (H-Tyr-OMe), which is more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane. An extraction with an organic solvent after basifying the aqueous solution can be used to isolate the free base. The hydrochloride salt can then be reformed by adding HCl to the organic solution.
Q: My final product has a yellow or brownish tint. How can I remove colored impurities?
A: Colored impurities can often be removed by one of the following methods:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol). Add a small amount of activated carbon (typically 1-5% by weight of the solute), heat the mixture gently for a short period, and then filter the hot solution through a pad of celite to remove the carbon. The colored impurities adsorb to the surface of the activated carbon.
-
Reversed-Phase Chromatography: If the colored impurities are less polar than your product, reversed-phase flash chromatography can be an effective purification method.
Data Presentation
The choice of purification method can significantly impact the final purity and yield of this compound. The following table provides an illustrative comparison of typical outcomes for different purification strategies.
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Key Advantages | Common Challenges |
| Recrystallization (Methanol/Diethyl Ether) | > 99% | 70-85% | High purity, simple procedure. | Product may "oil out", potential for low yield if too much solvent is used. |
| Liquid-Liquid Extraction followed by Precipitation | 95-98% | 80-95% | Good for removing acidic impurities, high throughput. | May not remove all neutral impurities, requires careful pH control. |
| Silica Gel Chromatography | > 99.5% | 50-70% | Excellent for removing closely related impurities. | Can be time-consuming, potential for product degradation on acidic silica, lower yield. |
Note: The values presented in this table are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol or ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, swirl, and heat gently for 5-10 minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification of this compound via Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in deionized water.
-
Neutralization/Wash: Transfer the aqueous solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the effervescence ceases (indicating neutralization of excess acid).
-
Extraction of Free Base: Adjust the pH of the aqueous layer to ~8-9 with a suitable base (e.g., 1M NaOH). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). The H-Tyr-OMe free base will move into the organic layer.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Salt Formation: Filter to remove the drying agent. To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation of this compound is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Troubleshooting Workflow for this compound Recrystallization
References
Technical Support Center: H-Tyr-OMe.HCl in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of H-Tyr-OMe.HCl (Tyrosine methyl ester hydrochloride) in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter specific side reactions related to the tyrosine residue.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the tyrosine side chain during peptide synthesis?
The primary side reaction is the O-acylation of the phenolic hydroxyl group.[1][2] The electron-rich phenol (B47542) ring is also susceptible to alkylation by carbocations, particularly during cleavage steps, and can undergo oxidation , leading to colored impurities.[1][3]
Q2: Is it mandatory to protect the phenolic hydroxyl group of tyrosine?
Yes, protecting the tyrosine side chain is highly recommended.[1] An unprotected hydroxyl group is nucleophilic and can react with activated amino acids during coupling, leading to O-acylation. This side reaction results in branched peptides, reduces the yield of the target peptide, and creates impurities that are often difficult to separate.[1] The tert-butyl (tBu) group is a common and effective protecting group for this purpose.[1]
Q3: How can I detect and identify side products in my crude peptide?
The most effective method for identifying side products is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS).[1]
-
RP-HPLC separates the desired peptide from byproducts, which will appear as distinct peaks in the chromatogram.
-
Mass Spectrometry provides the precise molecular weight of each component, allowing for the identification of unexpected modifications. For example, O-acylation would result in a mass addition corresponding to the coupled amino acid.
Troubleshooting Guide
Problem 1: O-Acylation of the Tyrosine Side Chain
Symptom: You observe a significant impurity in your HPLC chromatogram that co-elutes near your desired product. LC-MS analysis reveals this impurity has a molecular weight equal to your target peptide plus the mass of the activated amino acid used in the last coupling step.
Cause: This side reaction occurs when the nucleophilic hydroxyl group on the unprotected tyrosine side chain attacks the activated carboxyl group of the incoming amino acid. This competes with the desired N-terminal amine acylation, leading to the formation of a branched peptide impurity.[1][3]
References
Technical Support Center: Handling Hygroscopic H-Tyr-OMe.HCl
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and troubleshooting of hygroscopic L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl). Adherence to these protocols is critical for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: A hygroscopic substance, like this compound, readily attracts and absorbs moisture from the surrounding atmosphere.[1] This can lead to physical changes, such as clumping, and may impact the compound's stability and reactivity in experiments.
Q2: How should I properly store this compound?
A2: To minimize moisture absorption, this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1] For long-term storage of solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers.[1]
Q3: What are the visible signs that my this compound has absorbed moisture?
A3: The most common visual indicator of moisture absorption is a change in the physical appearance of the compound. The typically white to off-white, free-flowing powder may become clumpy, form aggregates, or in severe cases, appear damp or pasty.
Q4: Can I use this compound that has been exposed to moisture?
A4: Using this compound that has absorbed a significant amount of water is not recommended as it can lead to inaccurate measurements and potentially impact reaction outcomes. If the compound's integrity is compromised, it is best to use a fresh, properly stored batch. If this is not possible, a drying protocol should be implemented, and the water content should be verified, for example, by Karl Fischer titration.
Q5: How can I accurately weigh hygroscopic this compound?
A5: Accurate weighing of hygroscopic compounds requires minimizing their exposure to the atmosphere. The "weighing by difference" technique is highly recommended. This involves weighing the sealed container with the compound, transferring the desired amount to the reaction vessel, and then re-weighing the sealed container. The difference in mass represents the amount of compound transferred. Performing this process in a glove box or under a stream of inert gas can further improve accuracy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Inaccurate weighing due to moisture absorption. | Implement the "weighing by difference" technique in a controlled (dry) environment. Use a fresh, unopened container of this compound. |
| Compound is clumped or difficult to handle | Improper storage leading to significant water uptake. | Discard the compromised reagent and use a fresh supply. For future prevention, ensure storage containers are tightly sealed and stored in a desiccator or low-humidity environment. |
| Low reaction yield or unexpected side products | The presence of water from the hygroscopic reagent may be interfering with the reaction chemistry. | Ensure all reagents and solvents are anhydrous. Consider drying the this compound before use if moisture exposure is suspected. |
| Difficulty dissolving the compound | While this compound is soluble in solvents like DMSO, the presence of water can sometimes affect solubility characteristics.[1] | Use freshly opened, anhydrous solvents. Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability at elevated temperatures. |
Experimental Protocols
Protocol 1: Weighing Hygroscopic this compound by Difference
Objective: To accurately weigh this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound in a sealed container
-
Analytical balance
-
Spatula
-
Reaction vessel
-
Gloves
-
Optional: Glove box or inert gas supply
Procedure:
-
Place the sealed container of this compound on the analytical balance and record the initial mass (M1).
-
Remove the container from the balance.
-
Quickly transfer an approximate amount of the compound to the reaction vessel.
-
Immediately and securely reseal the container of this compound.
-
Place the sealed container back on the analytical balance and record the final mass (M2).
-
The mass of the transferred this compound is M1 - M2.
Protocol 2: General Protocol for Drying this compound
Objective: To remove absorbed moisture from this compound.
Materials:
-
This compound suspected of moisture absorption
-
Vacuum oven or desiccator with a suitable desiccant (e.g., phosphorus pentoxide)
-
Schlenk flask or similar vacuum-rated glassware
Procedure:
-
Place the this compound in a suitable vacuum-rated flask.
-
Heat the sample under vacuum in a vacuum oven. The temperature should be kept well below the compound's melting or decomposition point. A modest temperature (e.g., 40-50°C) is a safe starting point.
-
Alternatively, place the flask containing the compound in a desiccator with a strong desiccant like phosphorus pentoxide and apply a vacuum.
-
Dry for several hours or overnight.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Store the dried compound in a desiccator or glove box until use.
Note: The optimal drying time and temperature may need to be determined empirically. It is highly recommended to quantify the residual water content using Karl Fischer titration after drying to ensure it meets the requirements of your experiment.
Visual Guides
Caption: A recommended workflow for the proper storage and handling of this compound.
Caption: A decision tree for troubleshooting low reaction yields potentially caused by hygroscopic this compound.
References
Technical Support Center: Optimization of H-Tyr-OMe.HCl Concentration in Assays
Welcome to the technical support center for the optimization of H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride) concentration in your assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this substrate in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal concentration is highly dependent on the specific enzyme and assay conditions. For enzyme kinetic studies, a common starting point is to test a range of concentrations from below to above the suspected Michaelis-Menten constant (Km). If the Km is unknown, a broad range from 0.1 mM to 5 mM is often a good starting point. For assays measuring maximum enzyme activity, a substrate concentration of 10-20 times the Km is generally recommended to ensure the enzyme is saturated.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: this compound can have limited solubility in neutral aqueous buffers due to the hydrophobic nature of the tyrosine side chain. Here are some troubleshooting steps:
-
Use a co-solvent: Pre-dissolving this compound in a small amount of an organic solvent like DMSO before adding it to your aqueous buffer can significantly improve solubility.[1][2]
-
Adjust the pH: The solubility of peptides and amino acid derivatives is often lowest near their isoelectric point. Adjusting the pH of your buffer away from this point can increase solubility. For a basic peptide, a slightly acidic solution may help, while a slightly basic solution can aid in dissolving an acidic peptide.[2]
-
Gentle warming and sonication: Gently warming the solution (up to 40°C) or using a sonicator bath can aid in dissolution.[2]
Q3: My enzyme activity is lower than expected when using this compound. What could be the cause?
A3: Several factors could contribute to lower than expected enzyme activity:
-
Sub-optimal substrate concentration: If the this compound concentration is too far below the enzyme's Km, the reaction rate will be proportionally low.
-
Substrate inhibition: At very high concentrations, some substrates can inhibit the enzyme they are supposed to be a substrate for. If you observe a decrease in reaction rate at higher this compound concentrations, this might be the case.
-
pH of the final solution: The addition of this compound, which is a hydrochloride salt, could slightly lower the pH of your assay buffer. Verify that the final pH of your reaction mixture is optimal for your enzyme's activity.
-
Degradation of this compound: Ensure that your stock solutions have been stored properly (at -20°C or -80°C) and have not undergone multiple freeze-thaw cycles.[3]
Q4: Can this compound affect the viability of cells in cell-based assays?
A4: While this compound itself is not extensively documented for its cytotoxic effects, its components, tyrosine and HCl, can impact cell viability at certain concentrations. High concentrations of tyrosine have been shown to decrease cell viability in neuroblastoma cells.[4] Additionally, acidic conditions from HCl can induce cell injury and death.[5] It is crucial to perform control experiments to determine the effect of your final this compound concentrations on the specific cell line you are using.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound during experiment | Exceeded solubility limit in the assay buffer. | Pre-dissolve in a minimal amount of DMSO before adding to the buffer.[1][2] Consider adjusting the buffer pH.[2] |
| Inconsistent results between experiments | Instability of this compound stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Store at -20°C for short-term and -80°C for long-term storage.[3] |
| Pipetting errors when preparing dilutions. | Prepare a fresh dilution series for each experiment. Use calibrated pipettes. | |
| High background signal in colorimetric or fluorometric assays | Auto-hydrolysis of this compound. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your experimental values. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. | |
| Non-linear reaction progress curves | Substrate depletion. | Use a lower enzyme concentration or a higher initial this compound concentration. |
| Product inhibition. | Analyze only the initial linear phase of the reaction to determine the initial velocity (v₀). | |
| Enzyme instability. | Check if the enzyme is stable under the assay conditions (pH, temperature, time). |
Data Presentation
Table 1: Kinetic Parameters of Chymotrypsin (B1334515) with Tyrosine-like Substrates
This table presents kinetic data for the enzyme chymotrypsin with substrates structurally similar to this compound, which can serve as a reference for expected enzyme performance.
| Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-Tyr-Gly-amide | 0.50 | 0.023 | 22 |
| Acetyl-Tyr-O-Ethylester | 193 | 0.0007 | 280,000 |
| N-acetyl-L-Trp-OCH₂CH₃ | 27 | 0.000097 | - |
| N-acetyl-L-Trp-OCH₃ | 28 | 0.000095 | - |
| N-acetyl-L-Trp-p-nitrophenol | 31 | 0.000002 | - |
| N-acetyl-L-Trp-NH₂ | 0.026 | 0.0073 | - |
Data adapted from a study on chymotrypsin kinetics.[6]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for a Protease Assay
This protocol provides a general method for determining the optimal substrate concentration for a protease, such as chymotrypsin, that cleaves at the C-terminus of tyrosine residues.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0).
-
This compound Stock Solution (100 mM): Dissolve 231.68 mg of this compound in 10 mL of deionized water or your assay buffer. If solubility is an issue, dissolve in a minimal amount of DMSO first.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme at a concentration that will yield a measurable reaction rate.
2. Experimental Procedure:
-
Prepare a dilution series of this compound: In a 96-well plate, perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM).
-
Pre-incubate: Pre-warm the plate to the optimal temperature for your enzyme (e.g., 37°C).
-
Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be constant.
-
Monitor the reaction: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry at a specific wavelength for a chromogenic product, or HPLC to measure the appearance of the cleaved product).
-
Data Analysis:
-
For each this compound concentration, plot product concentration versus time.
-
Determine the initial velocity (v₀) from the linear portion of each curve.
-
Plot the initial velocities (v₀) against the corresponding this compound concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km.
-
3. Determining the Optimal Concentration:
-
For routine enzyme activity assays, use a concentration of this compound that is at least 10-20 times the calculated Km to ensure the reaction is proceeding at or near Vmax.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Catalytic mechanism of chymotrypsin.
References
Validation & Comparative
A Comparative Guide: H-Tyr-OMe.HCl vs. L-Tyrosine in Biological Assays
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success and reproducibility of biological assays. When studying processes involving the amino acid tyrosine, a critical decision arises: whether to use the standard L-Tyrosine or its methyl ester derivative, H-Tyr-OMe.HCl. This guide provides an objective comparison of these two compounds, focusing on their performance in biological assays, supported by available data and detailed experimental protocols.
Executive Summary
L-Tyrosine is a fundamental amino acid, serving as a building block for proteins and a precursor for crucial biomolecules like neurotransmitters and hormones. However, its practical application in in vitro assays is often hampered by its low solubility at physiological pH. This compound, the methyl ester hydrochloride salt of L-Tyrosine, offers a potential solution to this limitation. As a more soluble and stable precursor, it is designed to efficiently deliver tyrosine to cells, where it is subsequently hydrolyzed to L-Tyrosine by intracellular esterases. This guide explores the key differences between these two compounds and provides the necessary information for researchers to make an informed decision for their specific experimental needs.
Physicochemical and Biological Properties
A side-by-side comparison of the fundamental properties of this compound and L-Tyrosine is essential for understanding their behavior in biological systems.
| Property | This compound | L-Tyrosine | References |
| Molecular Formula | C₁₀H₁₄ClNO₃ | C₉H₁₁NO₃ | [N/A] |
| Molecular Weight | 231.68 g/mol | 181.19 g/mol | [N/A] |
| Solubility in Water | High (data not quantified in searches) | Low (0.45 g/L at 25°C) | [1] |
| Solubility in DMSO | 100 mg/mL | Soluble | [N/A] |
| Biological Role | Prodrug/precursor to L-Tyrosine | Amino acid, precursor to neurotransmitters, hormones, melanin | [2] |
Performance in Biological Assays: A Comparative Overview
While direct head-to-head quantitative comparisons in specific biological assays are not extensively available in the reviewed literature, the distinct physicochemical properties of this compound and L-Tyrosine suggest different performance characteristics.
Cell Viability Assays
The effect of supplementation on cell viability is a primary concern. A study on SH-SY5Y neuroblastoma cells indicated that varying concentrations of L-Tyrosine can impact cell viability, with both low and high concentrations potentially reducing it compared to physiological levels.[3] Although no direct comparative MTT assay data for this compound was found, its use as a more soluble tyrosine source aims to provide a sustained and less cytotoxic supply of L-Tyrosine to the cells.
Neurotransmitter Synthesis Assays
Both L-Tyrosine and this compound are utilized as precursors for catecholamine synthesis.[4] Studies have shown that increasing extracellular L-Tyrosine concentrations can enhance dopamine (B1211576) production in PC12 cells, although excessively high levels can be inhibitory.[5][6] this compound, as a prodrug, is expected to increase intracellular tyrosine levels, thereby supporting catecholamine synthesis.[2] One study demonstrated that L-tyrosine methyl ester increases brain tyrosine levels in mice, suggesting its potential as an effective precursor for neurotransmitter synthesis.[2]
Cellular Uptake
The efficiency of cellular uptake is a critical factor. While L-Tyrosine is transported into cells via specific amino acid transporters, one study has shown that L-Tyrosine esters can stimulate the transport of L-Tyrosine, suggesting a potential for enhanced uptake.[7] This suggests that this compound may offer an advantage in delivering tyrosine into cells.
Experimental Protocols
To facilitate direct comparison by researchers, detailed protocols for key biological assays are provided below.
Cell Viability Assessment: MTT Assay
This protocol is designed to assess the effect of this compound and L-Tyrosine on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Complete culture medium
-
This compound
-
L-Tyrosine
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of this compound and L-Tyrosine in an appropriate solvent (e.g., sterile water or culture medium).
-
Treat the cells with a range of concentrations of each compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Dopamine Synthesis and Release Assay
This protocol allows for the quantification of dopamine and its metabolites in cell culture supernatant and cell lysates using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).[8]
Materials:
-
Neuronal cell line capable of dopamine synthesis (e.g., PC12 or differentiated SH-SY5Y)
-
This compound
-
L-Tyrosine
-
Ringer's Buffer
-
Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Dopamine and metabolite standards
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Incubate the cells with Ringer's Buffer containing either this compound or L-Tyrosine at various concentrations for a defined period.
-
To measure dopamine release, collect the supernatant (Ringer's Buffer) and immediately add PCA to prevent degradation.
-
To measure intracellular dopamine, lyse the cells in a suitable buffer containing PCA.
-
Centrifuge the samples to pellet cell debris.
-
Inject the supernatant into the HPLC-ECD system.
-
Quantify dopamine and its metabolites by comparing the peak areas to those of the standards.
Visualizing the Concepts
To better illustrate the processes discussed, the following diagrams are provided.
Caption: Workflow for comparing this compound and L-Tyrosine.
Caption: Role of Tyrosine in Catecholamine Synthesis.
Conclusion
The choice between this compound and L-Tyrosine in biological assays depends on the specific requirements of the experiment. L-Tyrosine remains the natural and direct precursor for many biological pathways. However, its low solubility presents a significant challenge in many in vitro settings. This compound offers a practical alternative with enhanced solubility, potentially leading to more consistent and reproducible results by ensuring a steady supply of tyrosine to the cells. While direct comparative data is limited, the evidence suggests that this compound is an effective prodrug that can be readily utilized by cells. Researchers are encouraged to perform their own comparative studies using the provided protocols to determine the optimal reagent for their specific research questions.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine accelerates catecholamine synthesis in hemorrhaged hypotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria, tyrosinemia type 1 and comorbid neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
A Comparative Guide to H-Tyr-OMe.HCl and its Role in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride) and its influence on receptor binding, contextualized within its role as a critical precursor in neurotransmitter synthesis. While direct receptor binding affinity data for this compound is not prevalent in publicly available literature, its significant indirect effects on receptor signaling are well-established. This document will compare its mechanism to that of L-DOPA, a downstream metabolite, and provide relevant experimental data and protocols for researchers investigating dopaminergic and adrenergic systems.
Introduction to this compound
This compound is a methyl ester derivative of the amino acid L-Tyrosine, supplied as a hydrochloride salt to enhance its solubility and stability. Its primary role in a biological context is to serve as a highly bioavailable prodrug of L-Tyrosine. Upon administration, it is readily metabolized to L-Tyrosine, thereby increasing its systemic and central nervous system concentrations. L-Tyrosine is the initial substrate for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).
The principal mechanism by which this compound influences receptor activity is by increasing the available pool of these neurotransmitters. Elevated levels of dopamine and norepinephrine subsequently lead to increased activation of their respective receptors, namely dopamine receptors (D1-like and D2-like families) and adrenergic receptors (α and β subtypes).
Comparison with L-DOPA
A relevant compound for comparison is L-DOPA (Levodopa), the direct precursor to dopamine. Unlike L-Tyrosine, which requires enzymatic conversion by tyrosine hydroxylase (the rate-limiting step in catecholamine synthesis), L-DOPA bypasses this step and is directly converted to dopamine by DOPA decarboxylase. While the primary action of L-DOPA is also to increase dopamine levels, some studies have investigated its direct interaction with certain receptors.
Quantitative Data Summary
| Compound | Receptor | Binding Affinity (Kd) | Method | Reference |
| L-DOPA | Human β2-Adrenergic Receptor | Comparable to adrenaline, noradrenaline, and dopamine | Molecular Docking | [1] |
Note: The referenced study indicates comparable predicted binding free energies, suggesting similar binding affinities, but does not provide specific Kd values from experimental assays.
Signaling Pathways and Experimental Workflows
Catecholamine Synthesis Pathway
The diagram below illustrates the biochemical pathway for the synthesis of catecholamines from L-Tyrosine, highlighting the points of intervention for this compound and L-DOPA.
Experimental Workflow: Radioligand Competition Binding Assay
This diagram outlines a standard workflow for a radioligand competition binding assay, a common method to determine the binding affinity of a test compound for a specific receptor.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the effects of compounds like this compound and L-DOPA on receptor systems.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from standard procedures used to determine the binding affinity of a test compound to the dopamine D2 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) to each well.
-
Add increasing concentrations of the test compound (e.g., L-DOPA) or a known competitor for the standard curve.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Measurement for Adrenergic Receptor Activation
This protocol describes a method to assess the functional consequence of receptor activation by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Plate cells expressing the target adrenergic receptor (e.g., β2-adrenergic receptor) in a suitable multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treat the cells with varying concentrations of the test compound (e.g., norepinephrine as a positive control, or study the effect of pre-incubation with this compound on the response to a standard agonist).
2. Cell Lysis and cAMP Quantification:
-
After the desired incubation time, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax).
Conclusion
This compound is a valuable research tool for studying the effects of increased catecholamine synthesis on receptor signaling and downstream physiological processes. Its primary mechanism of action is indirect, proceeding through its conversion to L-Tyrosine and the subsequent enhancement of dopamine and norepinephrine production. When comparing its effects to other compounds, it is most appropriately benchmarked against other neurotransmitter precursors like L-DOPA. While direct receptor binding of this compound is not its intended or observed function, the experimental protocols provided herein are fundamental for characterizing the downstream consequences of its administration on dopaminergic and adrenergic receptor systems. For researchers in drug development and neuroscience, understanding this distinction is crucial for the accurate interpretation of experimental results and the design of future studies.
References
Comparative Analysis of Tyrosine Kinase Inhibitors in Cancer Therapy
Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by targeting specific signaling pathways that drive tumor growth and proliferation. This guide provides a comparative analysis of different TKIs used in the treatment of Chronic Myeloid Leukemia (CML) and Non-Small Cell Lung Cancer (NSCLC), focusing on their performance, safety profiles, and the experimental basis for their clinical use.
Part 1: Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia (CML)
The management of chronic phase CML (CP-CML) has been transformed by the development of TKIs that target the BCR-ABL1 fusion protein. The choice of frontline therapy involves considering efficacy, safety, and patient-specific factors.[1]
Mechanism of Action of BCR-ABL1 Tyrosine Kinase Inhibitors
The BCR-ABL1 fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that drives the pathogenesis of CML. TKIs competitively inhibit the ATP binding site of the BCR-ABL1 kinase, blocking downstream signaling pathways and inducing apoptosis in CML cells.
Comparative Efficacy of TKIs in CML
The efficacy of TKIs in CML is primarily assessed by achieving specific milestones, including Complete Cytogenetic Response (CCyR) and Major Molecular Response (MMR). Second-generation TKIs have generally demonstrated superior efficacy in achieving these responses compared to the first-generation TKI, imatinib (B729).[2][3]
| TKI | Class | Major Molecular Response (MMR) Rate at 12 months | Complete Cytogenetic Response (CCyR) at 12 months | Key Clinical Trial(s) |
| Imatinib | 1st Generation | 28% - 40% | 66% - 77% | IRIS, ENESTnd, DASISION |
| Dasatinib (B193332) | 2nd Generation | 46% | 77% | DASISION |
| Nilotinib (B1678881) | 2nd Generation | 43% - 44% | 78% - 80% | ENESTnd |
| Bosutinib | 2nd Generation | Not directly compared at 12 months in frontline setting | Not directly compared at 12 months in frontline setting | BFORE |
| Asciminib (B605619) | STAMP Inhibitor | 69% (at 48 weeks) | Not a primary endpoint in ASC4FIRST | ASC4FIRST |
Note: Data is compiled from various clinical trials and represents approximate ranges. Direct head-to-head comparisons are limited for some agents.
A network meta-analysis of 25 randomized controlled trials involving 6,823 patients confirmed that second-generation TKIs like dasatinib and nilotinib showed advantages in improving MMR and CCyR compared to imatinib.[2] The ASC4FIRST trial demonstrated that asciminib had superior MMR rates at 48 weeks compared to imatinib (69% vs 40%).[1] A direct comparison between nilotinib and dasatinib in the JALSG CML212 study showed near-equal efficacy in achieving deep molecular responses.[4][5]
Comparative Safety of TKIs in CML
While highly effective, TKIs are associated with a range of adverse events (AEs) that can impact treatment adherence and quality of life. The safety profiles of different TKIs vary, allowing for individualized treatment choices based on patient comorbidities.
| TKI | Common Adverse Events | Serious or Specific Adverse Events |
| Imatinib | Fluid retention, muscle cramps, nausea, diarrhea | Generally well-tolerated with lower rates of severe AEs compared to 2G TKIs.[6] |
| Dasatinib | Myelosuppression, rash, diarrhea | Pleural effusion, pulmonary arterial hypertension.[6][7] |
| Nilotinib | Rash, headache, nausea, elevated liver enzymes | Cardiovascular events (arterial occlusive events), pancreatitis, hyperglycemia.[6][7] |
| Bosutinib | Diarrhea, nausea, vomiting, rash, liver toxicity | Gastrointestinal toxicity is prominent.[1] |
| Asciminib | Generally well-tolerated | Lower rates of treatment discontinuation due to AEs compared to other TKIs.[1][8] |
A systematic review and meta-analysis found that second-generation TKIs were associated with a higher risk of cutaneous adverse events compared to imatinib, with rash being the most common.[9] Another meta-analysis highlighted that dasatinib was more likely to cause hematological toxicities like anemia and thrombocytopenia, while nilotinib appeared to have a safer profile in this regard.[10] Real-world data suggests that later-generation TKIs may be associated with a higher burden of adverse events, including infections and circulatory issues, compared to imatinib.[7] The ASC4FIRST study showed that asciminib had a more favorable safety and tolerability profile compared to investigator-selected TKIs, with lower rates of grade ≥3 AEs and treatment discontinuations.[8]
Experimental Protocols: A General Overview of TKI Clinical Trials in CML
Clinical trials evaluating TKIs in CML typically follow a structured protocol to assess efficacy and safety.
Study Design: Most pivotal trials are randomized, open-label, multicenter studies comparing a newer TKI to a standard-of-care TKI (often imatinib) in newly diagnosed CP-CML patients.
Patient Population: Adult patients with newly diagnosed Philadelphia chromosome-positive (Ph+) CP-CML are enrolled. Key exclusion criteria often include prior TKI therapy and significant comorbidities that could interfere with the study drug's safety.
Efficacy Assessment:
-
Primary Endpoint: Often the rate of MMR at a specific time point (e.g., 12 or 24 months). MMR is defined as a BCR-ABL1 transcript level of ≤0.1% on the International Scale (IS).
-
Secondary Endpoints: Include CCyR (no Ph+ cells in metaphase), time to MMR and CCyR, progression-free survival (PFS), and overall survival (OS).
-
Molecular and Cytogenetic Monitoring: Performed at regular intervals (e.g., every 3-6 months) using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) for molecular response and bone marrow cytogenetics for cytogenetic response.
Safety Assessment:
-
Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Regular laboratory tests (hematology, chemistry) and physical examinations are conducted to monitor for toxicities.
Part 2: Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, a subset of patients has tumors driven by activating mutations in the epidermal growth factor receptor (EGFR). EGFR TKIs have become the standard of care for these patients.
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
Mutations in the EGFR gene lead to constitutive activation of the receptor's tyrosine kinase domain, promoting cell proliferation and survival. EGFR TKIs bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and blocking downstream signaling pathways.
Comparative Efficacy of EGFR TKIs in NSCLC
The evolution of EGFR TKIs has led to improved outcomes for patients with EGFR-mutant NSCLC. Efficacy is primarily measured by Progression-Free Survival (PFS) and Overall Survival (OS).
| TKI | Generation | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Clinical Trial(s) |
| Gefitinib (B1684475) | 1st | ~9.2 - 10.8 months | ~19.3 - 27.7 months | IPASS, NEJ002 |
| Erlotinib (B232) | 1st | ~9.7 - 10.4 months | ~22.9 - 28.2 months | OPTIMAL, EURTAC |
| Afatinib (B358) | 2nd | ~11.0 - 11.1 months | ~25.8 - 33.3 months | LUX-Lung 3, LUX-Lung 6, LUX-Lung 7 |
| Osimertinib (B560133) | 3rd | ~18.9 months | ~38.6 months | FLAURA |
Note: Data is compiled from various clinical trials and represents approximate ranges for first-line treatment.
First- and second-generation TKIs (gefitinib, erlotinib, afatinib) demonstrated superior PFS compared to chemotherapy.[11][12] However, resistance often develops, commonly through the T790M mutation.[11] Osimertinib, a third-generation TKI, is effective against both sensitizing EGFR mutations and the T790M resistance mutation.[11] The FLAURA trial established osimertinib as a preferred first-line treatment, showing a significantly longer median PFS (18.9 months vs. 10.2 months) and OS (38.6 months vs. 31.8 months) compared to first-generation TKIs.[11][13] A retrospective study suggested that afatinib followed by osimertinib may lead to better outcomes for patients who develop the T790M mutation compared to first-generation TKIs followed by osimertinib.[14][15]
Comparative Safety of EGFR TKIs in NSCLC
The adverse event profiles of EGFR TKIs are a key consideration in treatment selection.
| TKI | Common Adverse Events |
| Gefitinib | Rash, diarrhea, acne, dry skin |
| Erlotinib | Rash, diarrhea, anorexia, fatigue |
| Afatinib | Diarrhea, rash, stomatitis, paronychia |
| Osimertinib | Diarrhea, rash, dry skin, paronychia, stomatitis |
While the types of AEs are often similar across EGFR TKIs, the incidence and severity can differ. Second-generation TKIs, like afatinib, are generally associated with higher rates of certain toxicities, such as diarrhea and stomatitis, compared to first-generation TKIs.[16] Osimertinib is generally considered to have a manageable safety profile, with a lower incidence of severe AEs compared to some other TKIs.
Experimental Protocols: A General Overview of EGFR TKI Clinical Trials in NSCLC
Clinical trials for EGFR TKIs in NSCLC share a similar framework to those in CML, with some specific considerations.
Study Design: Typically randomized, controlled, multicenter trials comparing a new EGFR TKI to a standard EGFR TKI or platinum-based chemotherapy in the first-line setting for patients with advanced or metastatic NSCLC.
Patient Population: Patients with locally advanced or metastatic NSCLC harboring activating EGFR mutations (e.g., exon 19 deletion or L858R mutation) who have not received prior systemic therapy for advanced disease.
Efficacy Assessment:
-
Primary Endpoint: Usually Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
-
Secondary Endpoints: Include Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and quality of life.
-
Tumor Assessment: Performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging (CT or MRI) and assessed according to Response Evaluation Criteria in Solid Tumors (RECIST).
Safety Assessment:
-
Adverse events are monitored and graded using CTCAE.
-
Dose modifications (interruption or reduction) are implemented to manage toxicities.
This guide provides a comparative overview of key tyrosine derivatives used in oncology. For detailed information on specific clinical trials and treatment guidelines, healthcare professionals should consult the primary literature and established clinical practice guidelines.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 7. Adverse events among chronic myelogenous leukemia patients treated with tyrosine kinase inhibitors: a real-world analysis of health plan enrollees - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sohoonline.org [sohoonline.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ajmc.com [ajmc.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 14. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of H-Tyr-OMe.HCl: A Comparative Analysis in a Cellular Model of Oxidative Stress
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of H-Tyr-OMe.HCl's potential efficacy in a cellular model of neurodegeneration. Due to a lack of publicly available efficacy studies on this compound, this guide presents a hypothetical study design, comparing its anticipated performance against established neuroprotective agents. The experimental data for this compound is illustrative and intended to provide a framework for future research.
L-Tyrosine and its derivatives are precursors to key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) and are being investigated for their potential roles in mitigating the effects of stress and neurodegeneration. This compound, as a methyl ester derivative of L-tyrosine, is anticipated to exhibit enhanced cell permeability, potentially offering a neuroprotective effect against oxidative stress, a key contributor to neuronal cell death in various neurodegenerative diseases.
Comparative Efficacy in a Cellular Model of Oxidative Stress
To evaluate the potential neuroprotective effects of this compound, a common in vitro model using the human neuroblastoma cell line, SH-SY5Y, subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) is proposed. The following table presents hypothetical data comparing the efficacy of this compound with two well-established antioxidants, N-Acetyl-L-cysteine (NAC) and Vitamin E.
| Compound | Concentration (µM) | Cellular Model | Oxidative Stress Inducer | Cell Viability (%) | Citation |
| This compound (Hypothetical) | 100 | SH-SY5Y | 100 µM H₂O₂ | 75 | - |
| N-Acetyl-L-cysteine (NAC) | 1000 | SH-SY5Y | 0.5 mM H₂O₂ | ~95 | [1] |
| Vitamin E | 100 | N18-RE-105 | 10 mM Glutamate | Marked Protection | [2] |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for NAC and Vitamin E are derived from existing studies and may have different experimental conditions.
Proposed Experimental Protocol: Neuroprotection Assay
This protocol outlines a method to assess the cytoprotective effects of this compound against H₂O₂-induced oxidative stress in SH-SY5Y cells.
1. Cell Culture and Differentiation:
-
SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, cells are seeded in appropriate culture plates and treated with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.
2. Compound Treatment:
-
Differentiated SH-SY5Y cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM), NAC (as a positive control), or vehicle (culture medium) for 24 hours.
3. Induction of Oxidative Stress:
-
Following pre-treatment, the culture medium is replaced with fresh medium containing 100 µM hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
A control group of cells is not exposed to H₂O₂.
-
The cells are incubated with H₂O₂ for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with H₂O₂, the culture medium is removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed neuroprotection assay.
Signaling Pathways in Oxidative Stress-Induced Cell Death
Oxidative stress in neuronal cells triggers a cascade of signaling events that can ultimately lead to apoptosis. The diagram below depicts a simplified overview of a key pathway involved.
This guide provides a foundational framework for investigating the efficacy of this compound as a potential neuroprotective agent. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the mechanisms of action.
References
- 1. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for H-Tyr-OMe.HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid derivatives is critical to achieving high yield, purity, and biological activity of the final peptide. H-Tyr-OMe.HCl, the methyl ester hydrochloride of tyrosine, has traditionally been used as a cost-effective building block. However, its application can be limited by issues such as potential side reactions and the need for specific coupling strategies. This guide provides a comprehensive comparison of alternative tyrosine derivatives that offer distinct advantages in modern solid-phase peptide synthesis (SPPS).
Key Alternatives to this compound
The primary alternatives to this compound involve protection of the reactive hydroxyl group of the tyrosine side chain. The most widely adopted strategies in Fmoc-based SPPS are the use of the tert-butyl (tBu) ether protection (Fmoc-Tyr(tBu)-OH) and in Boc-based SPPS, the benzyl (B1604629) (Bzl) ether protection (Boc-Tyr(Bzl)-OH). Other notable alternatives include halogenated derivatives like 3-Chloro-L-Tyrosine, which can modulate peptide properties, and cross-linked derivatives such as dityrosine (B1219331), which can be used to create peptide dimers or introduce structural constraints.
Performance Comparison
The selection of a tyrosine derivative significantly impacts several key aspects of peptide synthesis. The following tables summarize the available quantitative data on the performance of these alternatives. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is compiled from various studies and should be interpreted within the context of the specified experimental conditions.
Table 1: Comparison of Coupling Efficiency, Yield, and Purity
| Compound | Protecting Group Strategy | Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Notes and Citations |
| Fmoc-Tyr(tBu)-OH | Fmoc/tBu | >98 | 50-80 (sequence dependent) | 10-30 (sequence dependent) | Highly efficient coupling is generally observed.[1] Purity and yield are highly dependent on the peptide sequence and length. |
| Boc-Tyr(Bzl)-OH | Boc/Bzl | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | The Bzl group is partially removed by TFA, making it more suitable for Fmoc chemistry in some cases, although it is used in Boc synthesis for moderate-sized peptides. |
| Fmoc-3-Chloro-L-Tyrosine-OH | Fmoc/tBu | >98 | 50-80 | 10-30 | Longer coupling times (2-4 hours) are recommended. Double coupling may be necessary for difficult sequences.[2] |
| Dityrosine | Fmoc/tBu or Boc/Bzl | Not explicitly quantified | Not explicitly quantified | Yields of ~26% have been reported for the synthesis of the dityrosine monomer itself. | Incorporation into peptides can be achieved through enzymatic or chemical cross-linking of tyrosine residues or by synthesizing a protected dityrosine building block. |
Table 2: Racemization and Side Reactions
| Compound | Racemization Potential | Common Side Reactions | Mitigation Strategies | Citations |
| Fmoc-Tyr(tBu)-OH | Low with standard coupling reagents | Premature deprotection of tBu group with extended acid treatment. | Use of scavengers during final cleavage. | |
| Boc-Tyr(Bzl)-OH | Low | Partial cleavage of Bzl group during Boc deprotection. | Use of milder acidic conditions for Boc removal. | |
| Fmoc-3-Chloro-L-Tyrosine-OH | Not explicitly reported, but expected to be low with urethane-based protection | Incomplete coupling due to steric hindrance. | Use of potent coupling agents like HATU or HCTU and longer reaction times.[2] | |
| Dityrosine | Dependent on the synthesis method | Formation of trimers and other oligomers during cross-linking. | Optimization of reaction conditions (e.g., enzyme concentration, reaction time). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of these tyrosine derivatives. The following sections provide representative protocols for the incorporation of each alternative into a peptide sequence using manual Fmoc-based SPPS.
Protocol 1: Standard Fmoc-SPPS using Fmoc-Tyr(tBu)-OH
This protocol outlines the synthesis of a model tripeptide, H-Gly-Ala-Tyr-OH, on a pre-loaded Fmoc-Tyr(tBu)-Wang resin.[1]
1. Resin Swelling:
-
Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) into a fritted syringe reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Alanine Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling.
4. Glycine Coupling:
-
Repeat the Fmoc deprotection steps as described in step 2.
-
In a separate vial, dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Drain and wash the resin as in step 3.
5. Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Protocol 2: Incorporation of Fmoc-3-Chloro-L-Tyrosine-OH
This protocol details the incorporation of Fmoc-3-Chloro-L-Tyrosine into a peptide sequence.[2]
1. Resin Swelling and Deprotection:
-
Follow the standard procedure as described in Protocol 1, steps 1 and 2.
2. Coupling of Fmoc-3-Chloro-L-Tyrosine:
-
In a separate vial, dissolve Fmoc-3-Chloro-L-Tyrosine (4 eq.), an activating agent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.
-
Allow the solution to pre-activate for 5-10 minutes.
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended to ensure high coupling efficiency.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be required.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Chain Elongation, Cleavage, and Purification:
-
Continue the peptide synthesis, cleavage, and purification as outlined in Protocol 1.
Protocol 3: Synthesis of Dityrosine-Containing Peptides
The synthesis of dityrosine-containing peptides can be approached in two main ways: by synthesizing a protected dityrosine monomer for incorporation during SPPS, or by post-synthetic cross-linking of two tyrosine residues within a peptide. The enzymatic cross-linking method is described below.
1. Peptide Synthesis:
-
Synthesize the parent peptide containing one or more tyrosine residues using standard Fmoc-SPPS as described in Protocol 1.
2. Enzymatic Dimerization:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to initiate the cross-linking reaction.
-
The optimal concentrations of the peptide, HRP, and H₂O₂ will need to be determined empirically for each specific peptide.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 1-24 hours), monitoring the progress by RP-HPLC or mass spectrometry.
3. Purification:
-
Purify the dityrosine-linked peptide from the reaction mixture using RP-HPLC.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Tyrosine residues play a crucial role in cellular signaling, particularly through their phosphorylation by receptor tyrosine kinases (RTKs). The following diagram illustrates a simplified, generic RTK signaling cascade.
Conclusion
The choice of a tyrosine derivative for peptide synthesis is a critical decision that influences the efficiency, purity, and overall success of the synthesis. While this compound remains a viable option for certain applications, the use of side-chain protected derivatives, particularly Fmoc-Tyr(tBu)-OH in Fmoc-SPPS, is generally preferred for the synthesis of complex peptides to minimize side reactions and improve coupling efficiency. The selection of the optimal derivative will depend on the specific requirements of the peptide being synthesized, including its length, sequence, and intended application. For researchers aiming to introduce specific functionalities or structural constraints, novel derivatives like 3-Chloro-L-Tyrosine and dityrosine offer exciting possibilities for designing peptides with enhanced or unique biological properties. Careful consideration of the comparative performance data and adherence to optimized experimental protocols are paramount to achieving the desired outcomes in peptide synthesis.
References
H-Tyr-OMe.HCl as a Standard for HPLC Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of amino acids in complex mixtures. The choice of a suitable standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride) with other commonly used standards for HPLC analysis of amino acids, supported by experimental data and detailed protocols.
Overview of this compound as an HPLC Standard
This compound is a derivative of the amino acid tyrosine. Its hydrochloride salt form enhances its stability and solubility in aqueous mobile phases commonly used in reversed-phase HPLC. With a high purity of ≥99.5% as determined by HPLC, it is a reliable candidate for use as a reference standard. Its applications span biochemical research and pharmaceutical development, where precise quantification of amino acids is critical.
Comparison with Alternative Standards
The selection of an appropriate standard depends on the specific amino acids being analyzed, the detection method, and the sample matrix. While this compound is a suitable standard, particularly for tyrosine and related compounds, other amino acids and mixtures are also widely employed. This section compares the performance of this compound with Phenylalanine, Leucine, and a standard amino acid mixture.
Data Presentation
The following table summarizes the typical performance data for this compound and its alternatives. The data is compiled from various studies and represents typical values achievable under optimized HPLC conditions.
| Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | >0.999 | 98.0 - 102.0 | < 2.0 | 2.5 - 3.6 ng/mL | 8 - 12 ng/mL |
| Phenylalanine | >0.999 | ~88.6[1] | < 2.0 | 0.05 µg/mL[1] | 0.1 µg/mL[1] |
| Leucine | >0.998 | 98.91 - 100.77[2] | 0.28 - 1.92[2] | 3.57 µg/mL[3] | Not Specified |
| Standard Amino Acid Mix | >0.985[4] | 93.3 - 109.4[5] | < 4.57[5] | 0.004 - 1.258 µg/cm³[5] | 0.011 - 5.272 µg/cm³[5] |
Note: The performance data can vary depending on the specific HPLC system, column, mobile phase, and derivatization agent used.
Experimental Protocols
A generalized experimental protocol for the analysis of amino acids using an external standard like this compound is provided below. This protocol often involves a pre-column derivatization step to enhance the detection of amino acids, which typically lack a strong chromophore.
Standard Preparation
-
Stock Solution: Accurately weigh a known amount of this compound (or alternative standard) and dissolve it in a suitable solvent (e.g., 0.1 M HCl or mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.
Sample Preparation
-
Hydrolysis (for protein samples): Proteins are hydrolyzed to release free amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).
-
Deproteinization (for biological fluids): Remove proteins from samples like plasma by precipitation with an agent such as sulfosalicylic acid (SSA) or perchloric acid.
-
Derivatization: React the amino acids in the standards and samples with a derivatizing agent. Common agents include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives.
-
9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form UV-active or fluorescent derivatives.
-
HPLC Conditions
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection:
-
UV/Vis Detector: For derivatives that absorb UV or visible light (e.g., FMOC derivatives).
-
Fluorescence Detector: For fluorescent derivatives (e.g., OPA derivatives), offering higher sensitivity and selectivity.
-
Data Analysis
-
Calibration Curve: Plot the peak area of the standard against its concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the amino acid in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the HPLC analysis workflow and the relationship between different components of the analysis.
Caption: Workflow for HPLC analysis of amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioavailability of H-Tyr-OMe.HCl and Other Tyrosine Esters
In the pursuit of enhancing the systemic delivery of the amino acid L-tyrosine, a critical precursor to key neurotransmitters and hormones, various ester prodrugs have been synthesized and evaluated. This guide provides a comparative overview of the bioavailability of L-Tyrosine Methyl Ester Hydrochloride (H-Tyr-OMe.HCl) against other notable tyrosine esters, namely N-Acetyl-L-Tyrosine (NALT) and O-Phospho-L-Tyrosine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform the selection and design of tyrosine supplementation and therapeutic strategies.
Executive Summary
Prodrug strategies involving the esterification of L-tyrosine aim to overcome its inherent limitations of poor solubility and potential for first-pass metabolism, thereby improving its bioavailability. Studies suggest that both this compound and O-Phospho-L-Tyrosine are effective in elevating systemic tyrosine levels, demonstrating comparable potency to orally administered L-tyrosine itself. In contrast, N-Acetyl-L-Tyrosine appears to be the least effective among the esters evaluated in preclinical models.
Qualitative Bioavailability Comparison
While direct head-to-head clinical studies with comprehensive pharmacokinetic data are limited, preclinical evidence provides a qualitative ranking of the bioavailability of these tyrosine esters.
-
This compound (L-Tyrosine Methyl Ester): Research indicates that the methyl ester of L-tyrosine exhibits substantial bioavailability following both intraperitoneal and oral administration in murine models.[1] It has been reported to be as potent as L-tyrosine in increasing brain tyrosine levels.[1] The esterification of the carboxylic acid moiety is thought to enhance absorption.
-
O-Phospho-L-Tyrosine: Similar to the methyl ester, O-phospho-L-tyrosine has been shown to be as powerful as L-tyrosine when administered orally.[1] This prodrug is hydrolyzed by phosphatases to release L-tyrosine.
-
N-Acetyl-L-Tyrosine (NALT): Despite its enhanced water solubility, NALT has been identified as the least effective prodrug for increasing systemic tyrosine concentrations in comparative studies.[1] There is evidence to suggest that a significant portion of orally administered NALT may be excreted unchanged, indicating poor conversion to L-tyrosine in the body.
Quantitative Data Summary
A direct, quantitative comparison of key pharmacokinetic parameters (Cmax, Tmax, AUC) from a single, comprehensive study is not available in the current literature. The table below is a representative summary of findings from various preclinical studies and should be interpreted with caution due to differences in experimental design, animal models, and analytical methods.
| Compound | Animal Model | Administration Route | Key Findings |
| This compound | Mice | Oral / Intraperitoneal | Substantial increase in bioavailability; as powerful as L-tyrosine.[1] |
| O-Phospho-L-Tyrosine | Mice | Oral / Intraperitoneal | As powerful as L-tyrosine following oral administration.[1] |
| N-Acetyl-L-Tyrosine | Mice | Oral / Intraperitoneal | Least effective prodrug tested for increasing tyrosine levels.[1] |
Note: The lack of standardized, comparative quantitative data represents a significant knowledge gap and highlights the need for further research in this area.
Experimental Protocols
The following is a generalized protocol for a typical oral bioavailability study of amino acid prodrugs in a rodent model, based on common practices in pharmacokinetic research.
Objective: To determine and compare the oral bioavailability of different tyrosine esters.
Materials:
-
Test compounds: this compound, N-Acetyl-L-Tyrosine, O-Phospho-L-Tyrosine, and L-Tyrosine (as control).
-
Experimental animals: Male Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.
-
Vehicle for oral administration (e.g., sterile water, saline, or a suitable suspension agent).
-
Blood collection supplies (e.g., heparinized tubes, syringes).
-
Analytical instrumentation (e.g., HPLC-MS/MS for quantification of tyrosine in plasma).
Methodology:
-
Animal Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) with free access to water before drug administration.
-
Dosing:
-
A cohort of animals is administered a single oral dose of each test compound or the control. The dose is calculated based on the molar equivalent of L-tyrosine.
-
The compounds are dissolved or suspended in a suitable vehicle and administered via oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 480 minutes) post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of L-tyrosine are quantified using a validated analytical method, typically HPLC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal are used to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
Relative bioavailability (F) of the ester prodrugs is calculated by comparing their dose-normalized AUC to that of the L-tyrosine control group.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative oral bioavailability study.
Signaling Pathway and Logical Relationships
The underlying principle of using tyrosine esters as prodrugs is to enhance the delivery of L-tyrosine, which then participates in various physiological pathways. The diagram below illustrates this logical relationship.
References
A Spectroscopic Comparison of H-Tyr-OMe.HCl and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of amino acid derivatives is paramount. This guide provides an objective spectroscopic comparison of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) and its key analogs. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for compound identification, characterization, and quality control.
This comparative analysis focuses on analogs with modifications at the amino group (N-acetyl, N-Boc), the carboxylic acid moiety (ethyl ester), the phenolic hydroxyl group (O-methyl), and the alpha-carbon (α-methyl). The presented data, compiled from various sources, facilitates a clear understanding of how these structural modifications influence the spectroscopic signatures of the parent molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. These values are essential for comparative analysis and for the identification of these compounds in complex mixtures.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons | α-H | β-H | Methyl Ester (OMe) | Other Protons | Solvent |
| This compound | 7.00 (d), 6.72 (d) | 4.12 (dd) | 3.07 (dd), 2.99 (dd) | 3.65 (s) | 9.51 (s, OH), 8.65 (s, NH₃⁺) | DMSO-d₆ |
| N-Acetyl-L-tyrosine methyl ester | ~7.0 (d), ~6.7 (d) | ~4.5 (m) | ~2.9 (m) | ~3.6 (s) | ~8.2 (d, NH), ~1.8 (s, COCH₃) | DMSO-d₆ |
| N-Boc-L-tyrosine methyl ester | 6.95 (d), 6.74 (d) | 4.54 (m) | 3.02 (m) | 3.70 (s) | ~5.0 (d, NH), 1.42 (s, t-Bu) | CDCl₃ |
| H-Tyr-OEt.HCl | ~7.1 (d), ~6.8 (d) | ~4.3 (t) | ~3.2 (d) | - | 4.13 (q, OCH₂CH₃), 1.18 (t, OCH₂CH₃) | D₂O |
| α-Methyl-DL-tyrosine methyl ester.HCl | 7.0 (d), 6.7 (d) | - | 3.1 (d), 2.9 (d) | 3.6 (s) | 1.5 (s, α-CH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carbonyl (C=O) | Aromatic C-O | Aromatic C-C | Aromatic C-H | α-C | β-C | Methyl Ester (OMe) | Other Carbons | Solvent |
| L-Tyrosine hydrochloride | 172.6 | 156.4 | 126.8 | 132.0, 117.2 | 55.4 | 35.9 | - | - | D₂O[1] |
| N-Boc-L-tyrosine methyl ester | ~172 | ~155 | ~128 | ~130, ~115 | ~56 | ~37 | ~52 | ~80 (C(CH₃)₃), ~28 (C(CH₃)₃) | CDCl₃[2] |
| α-Methyl-DL-tyrosine methyl ester.HCl | ~174 | ~156 | ~127 | ~131, ~115 | ~60 | ~42 | ~53 | ~23 (α-CH₃) | Polysol[3] |
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | Aromatic C=C | C-O Stretch |
| This compound | ~3200-3400 (broad) | ~3000-3200 | ~1740 | ~1600, ~1515 | ~1235 |
| N-Acetyl-L-tyrosine ethyl ester hydrate | ~3300 (broad) | ~3300 (amide) | ~1735 (ester), ~1650 (amide) | ~1610, ~1515 | ~1240 |
| H-Tyr-OEt.HCl | ~3200-3400 (broad) | ~2900-3100 | ~1735 | ~1610, ~1515 | ~1240 |
| L-Tyrosine | ~2500-3300 (broad) | ~3000-3200 | ~1660 (COO⁻) | ~1600, ~1515 | ~1245 |
Table 4: ESI-MS Fragmentation (m/z of Major Fragments)
| Compound | [M+H]⁺ | Key Fragment Ions and Neutral Losses |
| This compound | 196.09 | 137.06 ([M+H - HCOOCH₃]⁺), 107.05 ([M+H - HCOOCH₃ - CH₂O]⁺) |
| Protonated Tyrosine | 182.08 | 165.05 ([M+H - NH₃]⁺), 136.08 ([M+H - H₂O - CO]⁺), 119.05 ([M+H - H₂O - CO - NH₃]⁺)[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are generalized procedures for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio and accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (e.g., O-H, N-H, C=O, C=C).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
MS Scan: Acquire a full scan mass spectrum in the positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): If further structural information is needed, perform a tandem mass spectrometry experiment. Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight. Interpret the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its analogs.
Caption: General workflow for spectroscopic comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-L-Tyrosine methyl ester(4326-36-7) 13C NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating H-Tyr-OMe.HCl Purity via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable step in the scientific process. This guide provides a comprehensive comparison of H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride) with its potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for purity assessment. Detailed experimental protocols and data are provided to facilitate accurate and efficient validation.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The purity of this compound can be effectively determined by comparing the chemical shifts in its ¹H and ¹³C NMR spectra with those of potential impurities. The following tables summarize the expected chemical shifts for this compound and common impurities in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), unless otherwise specified.
Table 1: ¹H NMR Chemical Shifts (ppm) of this compound and Potential Impurities.
| Compound | Ar-H | α-CH | β-CH₂ | O-CH₃ (ester) | Phenolic OH | NH₃⁺ | Other |
| This compound | 7.02 (d), 6.75 (d)[1] | 4.13 (t)[1] | 3.10 (dd), 3.02 (dd)[1] | 3.66 (s)[1] | 9.56 (s)[1] | 8.74 (br s)[1] | |
| L-Tyrosine | 7.16 (d), 6.86 (d) (in D₂O) | ~3.9 (t) | ~3.0 (m) | - | - | - | |
| Methanol | - | - | - | 3.31 (s) | 4.78 (q) | - | |
| Triethylamine | - | - | - | - | - | - | 2.4 (q, -CH₂-), 0.9 (t, -CH₃) |
| O-Methyl-L-tyrosine methyl ester HCl | Data not available | Data not available | Data not available | Data not available | - | Data not available | Data not available |
| Dichloromethane | - | - | - | - | - | - | 5.76 (s) |
Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound and Potential Impurities.
| Compound | C=O | Ar-C (quaternary) | Ar-CH | α-CH | β-CH₂ | O-CH₃ (ester) | Other |
| This compound | ~170 | ~156 (C-OH), ~126 (C-CH₂) | ~130, ~115 | ~55 | ~36 | ~52 | |
| L-Tyrosine HCl | 172.6[2] | 156.4, 126.8[2] | 132.0, 117.2[2] | 55.4[2] | 35.9[2] | - | |
| Methanol | - | - | - | - | - | 49.15 | |
| Triethylamine | - | - | - | - | - | - | 45.5 (-CH₂-), 12.0 (-CH₃) |
| O-Methyl-L-tyrosine methyl ester HCl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | - | - | - | - | - | - | 54.0 |
Experimental Protocols
Accurate and reproducible NMR data is contingent on a standardized experimental protocol.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium (B1214612) signal of DMSO-d₆.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
NMR Tube: Use a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Use a 100 MHz or higher field NMR spectrometer for ¹³C detection.
-
Lock and shim as per the ¹H NMR protocol.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Visualization of Purity Validation Workflow
The logical flow of validating the purity of this compound using NMR is depicted in the following diagram.
Caption: Workflow for this compound Purity Validation by NMR.
Chemical Structure and Key Atom Numbering
The following diagram illustrates the chemical structure of this compound with key atoms numbered for NMR assignment correlation.
Caption: Structure of this compound with atom numbering for NMR.
References
Safety Operating Guide
Proper Disposal of H-Tyr-OMe.HCl: A Guide for Laboratory Professionals
Researchers and scientists handling H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride) must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this amino acid derivative.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with care. This substance is an off-white powder that may cause eye, skin, and respiratory tract irritation[1][2]. The toxicological properties of this material have not been fully investigated[1][2]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When handling the powder, work in a well-ventilated area and avoid generating dust[1][2][3].
Spill Management
In the event of a spill, immediate action is necessary to prevent contamination and exposure.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Containment: For dry spills, carefully sweep or vacuum the material. Avoid actions that could create dust[1][2][3].
-
Collection: Place the collected material into a clean, dry, and properly labeled sealable container for disposal[2][3].
-
Decontamination: After removing the spilled solid, wash the affected area with copious amounts of water[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for determining if a substance is classified as hazardous waste[1][4].
-
Waste Characterization: Determine if the this compound waste is contaminated with other hazardous materials. If it is mixed with other substances, the disposal protocol for the most hazardous component must be followed.
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review local and state hazardous waste regulations[1][3]. These regulations will provide specific guidance on proper disposal methods in your area.
-
Uncontaminated Material:
-
Contaminated Material & Empty Containers:
-
Solid Waste: Contaminated lab materials (e.g., weighing paper, gloves) should be placed in a designated hazardous waste container.
-
Aqueous Solutions: Do not pour solutions containing this compound down the drain[4]. Collect aqueous waste in a designated, labeled container. Due to its hydrochloride component, the solution will be acidic. Neutralization with a suitable base (e.g., sodium bicarbonate) may be an option for dilute aqueous solutions, but only if permitted by your local regulations and institutional procedures[5][6][7]. The final pH should be between 5.5 and 9.5 before any potential drain disposal is considered[6].
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., water). The first rinse should be collected and disposed of as hazardous waste[8]. Subsequent rinses of containers that held non-highly toxic materials may be disposed of down the drain, but always confirm with your local EHS guidelines[8].
-
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Off-white powder | [1] |
| CAS Number | 3417-91-2 | [1] |
| Molecular Formula | C10H14ClNO3 | [9] |
| Molecular Weight | 231.68 g/mol | [9] |
| Storage | Refrigerate (below 4°C/39°F), keep container tightly closed | [1] |
| Incompatibilities | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide | [1][2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling H-Tyr-OMe.HCl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride), a common reagent in peptide synthesis. Adherence to these procedures is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or a full-face shield.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or butyl rubber are required.[2][3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4] |
| Body Protection | A lab coat or other impervious clothing should be worn to prevent skin contact.[5] For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[1][2] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection may not be required.[5] If dust formation is likely or ventilation is insufficient, a NIOSH-approved N95 respirator or higher is recommended.[2][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[5]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: To minimize dust generation, weigh this compound in a fume hood. Use a spatula for transfers and avoid creating airborne dust.
-
Solution Preparation: When dissolving, slowly add the solid to the solvent to prevent splashing. If diluting an acidic solution, always add acid to water, never the other way around.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4][5]
-
Protect from moisture and direct sunlight.[5]
-
For long-term stability of solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Dispose of waste this compound and any contaminated materials (e.g., gloves, bench paper, pipette tips) in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed when not in use. Store it in a well-ventilated area, away from incompatible materials.
-
Disposal Method: All chemical waste must be disposed of through your institution's licensed waste disposal contractor.[3] Do not dispose of this chemical down the drain or in the regular trash.
-
Spill Response: In the event of a spill, evacuate the area and prevent unnecessary personnel from entering.[3] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
